4'-Bromo-4-(trifluoromethoxy)biphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDIXJKGSONDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631489 | |
| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134150-03-1 | |
| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines purification methods, and presents a full characterization profile.
Introduction
Biphenyl scaffolds are privileged structures in drug discovery and the development of functional materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the bromine atom for further functionalization through various cross-coupling reactions.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two principal pathways are viable for the synthesis of the target compound.
Reaction Scheme:
-
Pathway A: Coupling of 4-bromophenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene.
-
Pathway B: Coupling of 4-(trifluoromethoxy)phenylboronic acid with 1,4-dibromobenzene.
This guide will focus on Pathway A, as it often provides better control over the formation of the desired monosubstituted product.
Synthesis Pathway Diagram
Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 4-Bromophenylboronic acid | 5467-74-3 | 200.82 | 1.2 | 1.2 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.00 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.[3]
Purification Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the crude product slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid.
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Physical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.[4][5]
| Property | Value |
| IUPAC Name | 1-Bromo-4-(4-(trifluoromethoxy)phenyl)benzene |
| CAS Number | 134150-03-1 |
| Molecular Formula | C₁₃H₈BrF₃O |
| Molecular Weight | 317.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-100 °C (based on similar biphenyl structures) |
| ¹H NMR | Expected Chemical Shifts (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 4H, Ar-H)δ 7.45-7.35 (m, 4H, Ar-H)Note: Aromatic protons will appear as complex multiplets due to coupling. |
| ¹³C NMR | Expected Chemical Shifts (CDCl₃, 100 MHz): δ 149.0 (q, JCF ≈ 2 Hz, C-O), 140.0, 139.0, 132.0, 129.0, 128.5, 122.0, 121.5 (Ar-C), 120.5 (q, JCF ≈ 257 Hz, CF₃) |
| ¹⁹F NMR | Expected Chemical Shift (CDCl₃, 376 MHz): δ -58 to -60 ppm (s, -OCF₃)Referenced to CFCl₃.[6][7] |
| Mass Spectrum | Expected m/z: 316/318 ([M]⁺, isotopic pattern for Br), 237 ([M-Br]⁺), 152 ([M-Br-OCF₃]⁺) |
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the chemical shifts and coupling constants.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Identify the molecular ion peak and characteristic fragment ions.
Melting Point Determination:
-
Place a small amount of the dry, crystalline product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
Safety Considerations
-
Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Aryl halides and boronic acids can be irritating to the skin and respiratory tract. Toluene is a flammable and toxic solvent. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described Suzuki-Miyaura coupling protocol is a reliable and high-yielding method for obtaining this valuable synthetic intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, making it suitable for subsequent applications in pharmaceutical and materials science research.
References
Technical Guide: Spectroscopic Analysis of 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4'-Bromo-4-(trifluoromethoxy)biphenyl, a molecule of interest in medicinal chemistry and materials science. This document details its structural characterization through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene
-
Molecular Formula: C₁₃H₈BrF₃O[1]
-
Molecular Weight: 317.10 g/mol
Spectral Data
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' |
| ~ 7.55 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' |
| ~ 7.50 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 |
| ~ 7.30 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 149.0 (q, J ≈ 1.8 Hz) | C-4 |
| ~ 140.0 | C-1' |
| ~ 138.5 | C-1 |
| ~ 132.5 | C-3', C-5' |
| ~ 129.0 | C-2, C-6 |
| ~ 128.5 | C-2', C-6' |
| ~ 122.0 | C-4' |
| ~ 121.5 | C-3, C-5 |
| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 316, 318 | ~1:1 | [M]⁺, [M+2]⁺ (presence of Bromine) |
| 237, 239 | ~1:1 | [M - Br]⁺ |
| 152 | [Biphenyl]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for compounds similar to this compound, which can be adapted for the target molecule.
NMR Spectroscopy
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
3. ¹³C NMR Spectroscopy:
- Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).
- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
- For high-resolution mass spectrometry (HRMS), prepare a more dilute solution (e.g., 10-100 µg/mL).
2. Electron Ionization (EI) Mass Spectrometry:
- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Energy: Standard 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak characteristic of a bromine-containing compound, which will have nearly equal intensities.[3][4][5] Analyze the fragmentation pattern to confirm the structure.
3. Electrospray Ionization (ESI) Mass Spectrometry (for HRMS):
- Instrument: A liquid chromatograph-mass spectrometer (LC-MS) with an ESI source.
- Solvent Flow Rate: 0.2-0.5 mL/min.
- Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
- Mass Analyzer: TOF or Orbitrap for high-resolution data.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and fluorinated biphenyl derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, offering a rigid framework that can be functionalized to modulate biological activity or physical properties. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrF₃O | [1] |
| Molecular Weight | 317.11 g/mol | [1] |
| CAS Number | 134150-03-1 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Boiling Point | 190.5 °C at 760 mmHg | |
| Melting Point | Not explicitly reported | |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | Inferred from similar compounds |
| pKa | Not experimentally determined |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of this compound can be achieved by coupling a suitable boronic acid or ester with a halogenated precursor.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
General Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For biphenyl derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove any remaining impurities. The crystals are then dried under vacuum.
Biological Relevance and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity and the effects on signaling pathways of this compound. However, the biphenyl scaffold and the trifluoromethoxy group are present in numerous biologically active molecules, suggesting potential areas of interest for this compound.
Biphenyl derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The specific biological profile is highly dependent on the nature and position of the substituents on the biphenyl core.
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry.[2] It is known to enhance metabolic stability by blocking potential sites of metabolism and can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the biphenyl system, potentially influencing its binding affinity to biological targets.[2]
Given these general properties, this compound could be a valuable intermediate for the synthesis of novel compounds for screening in various biological assays. Its potential as a precursor for more complex molecules makes it a compound of interest for drug discovery programs targeting a variety of diseases.
References
An In-depth Technical Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl (CAS Number: 134150-03-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4'-Bromo-4-(trifluoromethoxy)biphenyl. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Chemical Structure and Properties
This compound is a halogenated and fluorinated biphenyl derivative. The presence of the bromine atom and the trifluoromethoxy group imparts unique electronic and lipophilic characteristics, making it an attractive scaffold for the development of novel molecules with potential applications in pharmaceuticals and materials science.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 134150-03-1 | [1] |
| Molecular Formula | C₁₃H₈BrF₃O | [1] |
| Molecular Weight | 317.10 g/mol | [1] |
| IUPAC Name | 1-Bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F | [1] |
| InChI | InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16,17)/h1-8H | [1] |
| InChIKey | SOJDIXJKGSONDR-UHFFFAOYSA-N | [1] |
Synthesis
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids or their esters.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
4-Bromophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., Toluene, or a mixture of Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), 4-bromophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Then, add the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow:
Caption: General workflow for the synthesis and purification.
Spectroscopic Data
While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the brominated ring will have a different chemical shift and coupling pattern compared to those on the trifluoromethoxy-substituted ring. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbon attached to the bromine will be shifted downfield. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z 316 and 318 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of Br, OCF₃, and cleavage of the biphenyl bond. |
| IR Spectroscopy | Characteristic peaks for C-Br stretching, C-F stretching (around 1100-1300 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching will be present. |
Biological Activity and Signaling Pathways
Currently, there is no specific published research detailing the biological activity or the mechanism of action of this compound. However, the biphenyl scaffold is a well-established privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of pharmacological activities.[1]
The introduction of a trifluoromethoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is known to increase lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the trifluoromethoxy group is metabolically stable, which can lead to an improved pharmacokinetic profile.
Given the structural alerts, potential areas of investigation for the biological activity of this compound and its derivatives could include:
-
Enzyme Inhibition: The biphenyl scaffold can fit into the active sites of various enzymes.
-
Receptor Modulation: It may act as a ligand for nuclear receptors or G-protein coupled receptors.
-
Antiproliferative Activity: Many biphenyl derivatives have been investigated as potential anticancer agents.
Logical Relationship for Investigating Biological Activity:
Caption: A potential workflow for drug discovery.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds. Its preparation via Suzuki-Miyaura coupling is a well-established and efficient method. While its specific biological properties are yet to be explored, its structural features suggest that it holds promise for the development of new therapeutic agents and advanced materials. Further research into this compound and its derivatives is warranted to fully elucidate its potential.
References
IUPAC name for 4'-Bromo-4-(trifluoromethoxy)biphenyl
An In-depth Technical Guide to 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, commonly known as 4'-Bromo-4-(trifluoromethoxy)biphenyl, is a fluorinated biaryl compound of significant interest in medicinal chemistry and materials science. Its structure combines a biphenyl scaffold, a versatile platform for building complex molecules, with two key functional groups: a bromine atom and a trifluoromethoxy group. The bromine atom serves as a reactive handle for further chemical modifications, most notably through cross-coupling reactions.[1][2] The trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design, known for enhancing crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and lipophilicity, which can improve a drug candidate's overall efficacy and bioavailability.[3][4]
This technical guide provides a comprehensive overview of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, detailing its chemical properties, a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and its applications in research and drug development.
Chemical and Physical Properties
The fundamental properties of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [5] |
| CAS Number | 134150-03-1 | [5][6] |
| Molecular Formula | C₁₃H₈BrF₃O | [5] |
| Molecular Weight | 317.105 g/mol | [5] |
| Purity | ≥97% (Typical) | [5] |
| InChI Key | SOJDIXJKGSONDR-UHFFFAOYSA-N | [5] |
| Canonical SMILES | FC(F)(F)OC1=CC=C(C2=CC=C(Br)C=C2)C=C1 | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for synthesizing substituted biphenyls, including the title compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][11] For the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, this involves coupling 1-bromo-4-(trifluoromethoxy)benzene with 4-bromophenylboronic acid.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]
Experimental Protocol
This protocol provides a general methodology for the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.
Materials and Reagents:
-
4-Bromophenylboronic acid (1.2 equiv)
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)[13]
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)[8][14]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)[8][10]
-
1,4-Dioxane and Water (e.g., 3:1 v/v ratio) or Toluene/Water[7][8]
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or pressure tube, add 4-bromophenylboronic acid, 1-bromo-4-(trifluoromethoxy)benzene, the palladium catalyst, and the phosphine ligand.[7][8]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water) followed by the base (e.g., K₂CO₃).[8][10]
-
Reaction: Heat the reaction mixture to 90-105 °C with vigorous stirring for 6-12 hours.[8] The reaction should be shielded from light, especially if using light-sensitive catalysts.[15]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[7]
-
Work-up: Once complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).[10]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[7][15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.[10]
Synthetic Workflow Diagram
Applications in Research and Drug Development
1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[2][4]
-
Medicinal Chemistry Scaffold: The biphenyl core is a privileged structure in drug discovery, appearing in numerous approved drugs. This compound provides a pre-formed biphenyl scaffold that can be further elaborated.
-
Handle for Cross-Coupling: The bromine atom is a versatile functional group that allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings), enabling the attachment of other molecular fragments to build a target drug candidate.
-
Pharmacokinetic Modulation: The trifluoromethoxy group is a bioisostere of other functional groups and is used by medicinal chemists to fine-tune the properties of a lead compound.[3] Its high electronegativity and lipophilicity can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of enzymatic degradation, and increase membrane permeability, which is critical for oral bioavailability and crossing the blood-brain barrier.[3][4]
Safety and Handling
Based on available safety data, 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene should be handled with appropriate care in a laboratory setting.[5]
-
Hazard Statements:
-
Precautionary Measures:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.
References
- 1. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 2. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4'-Bromo-4-(trifluoromethoxy)biphenyl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a compound of interest in various research and development sectors. A comprehensive search of available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. It includes a summary of its key physicochemical properties to inform solvent selection and a generalized, robust experimental protocol for accurate solubility measurement. This guide is intended to be a foundational resource for scientists and researchers, enabling them to generate reliable solubility data essential for applications ranging from reaction chemistry to formulation development.
Introduction
Physicochemical Properties
The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a qualitative prediction of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The structure of this compound, with its aromatic rings, bromine, and trifluoromethoxy group, suggests a degree of lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H8BrF3O | Fluorochem[1] |
| CAS Number | 134150-03-1 | Fluorochem[1] |
| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | Fluorochem[1] |
Note: Further experimental determination of properties such as melting point, logP, and pKa would provide a more complete solubility profile.
Predicted Solubility
Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the biphenyl core and the bromo and trifluoromethoxy groups contributes to its non-polar character. Therefore, it is anticipated to exhibit higher solubility in solvents such as ethers, ketones, and aromatic hydrocarbons, and lower solubility in highly polar solvents like water and lower alcohols. However, empirical determination is necessary for quantitative assessment.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements due to its accuracy and reliability.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
4.2. Experimental Procedure
-
Preparation of Stock Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) at a known concentration.
-
Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them using a validated HPLC or GC method.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.
-
Analysis: Analyze the diluted samples using the previously calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the respective solvent using the determined concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, this guide provides the necessary framework for its empirical determination. By understanding the compound's physicochemical properties and following a rigorous experimental protocol, researchers can generate the reliable data needed to advance their work in drug development, chemical synthesis, and material science. The methodologies outlined herein are fundamental to building a comprehensive physicochemical profile for this and other compounds of interest.
References
synthetic route to 4'-Bromo-4-(trifluoromethoxy)biphenyl from 4-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, four-step synthetic pathway for the preparation of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a valuable building block in pharmaceutical and materials science, starting from the commercially available 4-bromobiphenyl. The described route is robust, relying on well-established chemical transformations, and has been compiled to provide researchers with detailed experimental protocols and key quantitative data.
The trifluoromethoxy (-OCF3) group is of significant interest in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a practical pathway for its introduction onto a biphenyl scaffold.
Overall Synthetic Strategy
The synthesis proceeds through a four-step sequence, beginning with the functionalization of the unsubstituted phenyl ring of 4-bromobiphenyl. The key stages are:
-
Nitration: Electrophilic nitration of 4-bromobiphenyl to introduce a nitro group at the 4'-position, yielding 4-bromo-4'-nitrobiphenyl.
-
Reduction: Chemical reduction of the nitro group to an amine, affording 4'-amino-4-bromobiphenyl.
-
Diazotization and Hydrolysis: Conversion of the primary amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol, 4-bromo-4'-hydroxybiphenyl.
-
Trifluoromethoxylation: Installation of the trifluoromethoxy group onto the phenolic oxygen to yield the final product, this compound.
The overall workflow is depicted in the following diagram:
Figure 1: Synthetic workflow for this compound.
Data Presentation: Summary of Reactions
The following table summarizes the key quantitative data for each step in the synthetic route. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | Nitration | 4-Bromobiphenyl | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-4'-nitrobiphenyl | 85-95% |
| 2 | Reduction | 4-Bromo-4'-nitrobiphenyl | Iron powder, NH₄Cl | 4'-Amino-4-bromobiphenyl | 90-98% |
| 3 | Diazotization & Hydrolysis | 4'-Amino-4-bromobiphenyl | NaNO₂, H₂SO₄, H₂O | 4-Bromo-4'-hydroxybiphenyl | 70-80% |
| 4 | Trifluoromethoxylation | 4-Bromo-4'-hydroxybiphenyl | CuI, 1,10-Phenanthroline, CF₃I (or other source) | This compound | 60-75% |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle concentrated acids and bromine-containing compounds with extreme care.
Step 1: Synthesis of 4-Bromo-4'-nitrobiphenyl
This procedure describes the electrophilic nitration of 4-bromobiphenyl. The bromine atom deactivates its own ring, directing the nitration to the para-position of the unsubstituted ring due to steric hindrance at the ortho-positions.
-
Materials:
-
4-Bromobiphenyl (1.0 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-bromobiphenyl.
-
Cool the flask in an ice bath (0-5 °C).
-
Slowly add concentrated sulfuric acid to the stirred starting material.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-bromobiphenyl over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to afford 4-bromo-4'-nitrobiphenyl as a pale-yellow solid.
-
Step 2: Synthesis of 4'-Amino-4-bromobiphenyl
This protocol details the reduction of the nitro group to a primary amine using iron powder in the presence of a neutral salt like ammonium chloride.
-
Materials:
-
4-Bromo-4'-nitrobiphenyl (1.0 eq.)
-
Iron powder (Fe, fine grade, ~5.0 eq.)
-
Ammonium chloride (NH₄Cl, ~0.5 eq.)
-
Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-bromo-4'-nitrobiphenyl, ethanol, and water (e.g., in a 4:1 v/v ratio).
-
Add ammonium chloride and iron powder to the suspension.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4'-amino-4-bromobiphenyl, which can be used in the next step without further purification.
-
Step 3: Synthesis of 4-Bromo-4'-hydroxybiphenyl
This procedure involves the conversion of the primary aromatic amine to a diazonium salt, followed by thermal hydrolysis to the phenol.
-
Materials:
-
4'-Amino-4-bromobiphenyl (1.0 eq.)
-
Sulfuric Acid (H₂SO₄, e.g., 10% aqueous solution)
-
Sodium Nitrite (NaNO₂, 1.1 eq.)
-
Water
-
Ice
-
Diethyl ether or Ethyl acetate (for extraction)
-
-
Procedure:
-
Prepare a suspension of 4'-amino-4-bromobiphenyl in an aqueous solution of sulfuric acid in a beaker.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.
-
To hydrolyze the diazonium salt, add the solution portion-wise to a separate flask containing boiling water or a dilute aqueous sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for an additional 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The product may precipitate.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-4'-hydroxybiphenyl. The product can be purified by column chromatography or recrystallization.
-
Step 4: Synthesis of this compound
This protocol is an example of a modern copper-catalyzed trifluoromethoxylation of a phenol. This reaction often requires careful control of conditions and inert atmosphere techniques.
-
Materials:
-
4-Bromo-4'-hydroxybiphenyl (1.0 eq.)
-
Copper(I) iodide (CuI, e.g., 10-20 mol%)
-
1,10-Phenanthroline (ligand, e.g., 20-40 mol%)
-
A suitable trifluoromethylating agent (e.g., trifluoroiodomethane, CF₃I, or a shelf-stable electrophilic source)
-
A suitable base (e.g., Cs₂CO₃ or K₂CO₃, if required by the specific protocol)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add 4-bromo-4'-hydroxybiphenyl, copper(I) iodide, 1,10-phenanthroline, and the base (if applicable) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Introduce the trifluoromethylating agent. If using a gaseous reagent like CF₃I, it can be bubbled through the solution or introduced into the headspace of the sealed vessel.
-
Seal the reaction vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.
-
The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl
A Retrospective on the Emergence of Fluorinated Biphenyls in Medicinal Chemistry and Materials Science
The Strategic Approach: Suzuki-Miyaura Cross-Coupling
The most probable and historically significant method for the first synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method allows for the efficient construction of biaryl compounds from an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[2][3][4] The reaction's mild conditions and tolerance for a wide variety of functional groups make it an ideal choice for the synthesis of complex molecules.[2]
The logical retrosynthetic analysis for this compound points to two primary precursors: 4-(trifluoromethoxy)phenylboronic acid and a dihalogenated benzene, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene. The differential reactivity of the halogen atoms in the latter would allow for a selective coupling reaction.
Experimental Protocols
Synthesis of the Key Precursor: 4-(Trifluoromethoxy)phenylboronic Acid
The synthesis of 4-(trifluoromethoxy)phenylboronic acid is a critical first step. A representative and high-yielding procedure is detailed below.[5]
Methodology:
-
A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) and triisopropyl borate (0.86 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -70°C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes (1.93 equivalents) is added dropwise to the reaction mixture over several hours, maintaining the low temperature.
-
Following the addition, the reaction is stirred for a short period before being quenched with a strong acid, such as 6 M hydrochloric acid.
-
The mixture is then allowed to warm to room temperature and stirred overnight.
-
An aqueous workup is performed, typically involving extraction with an organic solvent like heptane and washing with a brine solution.
-
The organic phase is concentrated, and the resulting solid is dried under vacuum to yield 4-(trifluoromethoxy)phenylboronic acid.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-bromo-4-(trifluoromethoxy)benzene | 241.01 | 1.0 | 1.69 kg |
| Triisopropyl borate | 188.08 | 0.86 | 1.46 kg |
| n-Butyllithium (2.25 M in hexanes) | 64.06 | 1.93 | 3.27 L |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Quantity |
| 4-(trifluoromethoxy)phenylboronic acid | 205.93 | 90.4% | 1.306 kg |
Suzuki-Miyaura Coupling for the Synthesis of this compound
The final step involves the palladium-catalyzed coupling of 4-(trifluoromethoxy)phenylboronic acid with an excess of a dihaloarene. Using 1,4-dibromobenzene is a common strategy.
Methodology:
-
To a reaction vessel are added 4-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (typically 2 mol%), and a phosphine ligand like triphenylphosphine (typically 4 mol%).
-
An appropriate solvent, such as toluene, and an aqueous solution of a base, commonly 2 M potassium carbonate, are added under an inert atmosphere.
-
The reaction mixture is heated to 80-90°C and stirred vigorously for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, washed, dried, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Exemplary):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 1,4-dibromobenzene | 235.91 | 1.0 | 1.0 |
| 4-(trifluoromethoxy)phenylboronic acid | 205.93 | 1.2 | 1.2 |
| Palladium(II) acetate | 224.49 | 0.02 | 0.02 |
| Triphenylphosphine | 262.29 | 0.04 | 0.04 |
| Potassium carbonate | 138.21 | 4.0 | 4.0 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| This compound | 329.11 | High |
Visualizing the Synthesis
To further elucidate the synthetic process, the following diagrams illustrate the key transformations and the catalytic cycle at the heart of the Suzuki-Miyaura reaction.
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Foundational Molecule for Innovation
The synthesis of this compound, likely first achieved through a Suzuki-Miyaura cross-coupling, marked a significant step in the availability of advanced fluorinated building blocks. This compound and its derivatives continue to be instrumental in the development of new pharmaceuticals and high-performance materials. The methodologies described herein represent a robust and efficient pathway to this valuable synthetic intermediate, underscoring the enduring legacy of palladium-catalyzed reactions in modern chemistry.
References
Quantum Chemical Calculations for 4'-Bromo-4-(trifluoromethoxy)biphenyl: A Technical Guide
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and trifluoromethoxylated aromatic compound. Such molecules are of significant interest to researchers in materials science and drug discovery due to the unique properties conferred by the halogen and trifluoromethoxy substituents. The trifluoromethoxy group, for instance, is highly lipophilic and metabolically stable, making it a valuable functional group in the design of bioactive compounds.[1][2] Similarly, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[3]
Computational chemistry, particularly quantum chemical calculations, provides a powerful tool for investigating the molecular properties of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. This technical guide outlines a comprehensive computational protocol for performing quantum chemical calculations on this compound, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Methodology: A Detailed Computational Protocol
The following protocol outlines a reliable and widely used approach for the quantum chemical characterization of this compound using the Gaussian suite of programs.[4][5]
Software
All calculations can be performed using the Gaussian 09 or a more recent version of the software package.[4][6] Visualization and analysis of the results can be carried out with GaussView or other compatible molecular visualization software.[7][8]
Level of Theory
A combination of a suitable DFT functional and a robust basis set is crucial for obtaining accurate results.
-
Density Functional Theory (DFT) Functional: The B3LYP hybrid functional is a versatile and widely used functional for organic molecules, offering a good balance between accuracy and computational cost for a wide range of properties.[9][10] For a more accurate description of non-covalent interactions, such as potential halogen bonding, functionals like M06-2X or ωB97X-D, which include corrections for dispersion, are recommended.[11][12] This guide will primarily focus on B3LYP for general-purpose calculations.
-
Basis Set: A mixed basis set approach is recommended to balance accuracy and computational efficiency. For the lighter atoms (C, H, O, F), the Pople-style 6-311++G(d,p) basis set is a suitable choice. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for anisotropic charge distribution, which is important for aromatic systems.[13][14] For the heavier bromine atom, a larger and more flexible basis set is required. The Dunning-style correlation-consistent basis set, aug-cc-pVTZ , is an excellent choice for obtaining high-accuracy results for halogen-containing molecules.[15][16]
Computational Steps
The following steps outline the workflow for the quantum chemical calculations:
Step 1: Geometry Optimization The first step is to determine the most stable three-dimensional structure of the molecule. An initial guess of the geometry of this compound can be built using a molecular editor. This structure is then optimized using the chosen level of theory (e.g., B3LYP/6-311++G(d,p) for C, H, O, F and aug-cc-pVTZ for Br). The optimization process finds the geometry that corresponds to a minimum on the potential energy surface.
Step 2: Frequency Calculation A frequency calculation should be performed on the optimized geometry at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[17]
-
It provides the vibrational frequencies that can be used to predict the infrared (IR) spectrum of the molecule.[18][19]
Step 3: Electronic Property Calculations With the optimized geometry, a series of calculations can be performed to determine the electronic properties of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are calculated. These are crucial for understanding the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.[20][21][22]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP visualizes the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor), providing insights into potential sites for electrophilic and nucleophilic attack.[7][23]
-
Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity, which influences its intermolecular interactions and solubility.[1][17][24]
Step 4: Spectroscopic Data Prediction
-
Infrared (IR) Spectrum: The vibrational frequencies and intensities from the frequency calculation are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[2][27] These calculations are typically performed at the same level of theory as the geometry optimization.
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Calculated Value |
| C-O (trifluoromethoxy) | Calculated Value |
| C-C (inter-ring) | Calculated Value |
| Bond Angles (degrees) | |
| C-C-Br | Calculated Value |
| C-C-O (trifluoromethoxy) | Calculated Value |
| Dihedral Angle (degrees) | |
| C-C-C-C (inter-ring torsion) | Calculated Value |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Table 3: Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Calculated Value | Calculated Value | C-H stretch |
| Calculated Value | Calculated Value | C=C aromatic stretch |
| Calculated Value | Calculated Value | C-F stretch |
| Calculated Value | Calculated Value | C-Br stretch |
Table 4: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (ortho to Br) | Calculated Value |
| H (meta to Br) | Calculated Value |
| H (ortho to OCF₃) | Calculated Value |
| H (meta to OCF₃) | Calculated Value |
| ¹³C NMR | |
| C-Br | Calculated Value |
| C-OCF₃ | Calculated Value |
| C (inter-ring) | Calculated Value |
Visualization of Computational Workflow and Molecular Properties
Visual diagrams are essential for conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational protocol and the interplay between the structure and electronic properties of this compound.
Caption: Computational workflow for quantum chemical calculations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. net-eng.it [net-eng.it]
- 5. researchgate.net [researchgate.net]
- 6. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Orthogonality between Halogen and Hydrogen Bonding Involving Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. orgchemres.org [orgchemres.org]
- 14. Cation-π Interactions between Flame Chemi-ions and Aromatic Compounds - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. [PDF] Improved Infrared Spectra Prediction by DFT from a New Experimental Database. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. learn.schrodinger.com [learn.schrodinger.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 26. pubs.acs.org [pubs.acs.org]
- 27. books.rsc.org [books.rsc.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a halogenated and trifluoromethoxy-substituted aromatic compound. The presence of the biphenyl core, a bromine atom, and a trifluoromethoxy group suggests a molecule with significant chemical and thermal stability. The trifluoromethoxy (-OCF₃) group is well-regarded in medicinal chemistry and materials science for its ability to enhance metabolic stability, improve lipophilicity, and increase thermal stability due to the high strength of the C-F bonds. This guide will explore the expected thermal properties of this compound, provide detailed, generalized experimental protocols for its characterization, and present a theoretical framework for its decomposition.
Physicochemical Properties
While extensive experimental data is not available, some fundamental properties of this compound have been reported.
| Property | Value | Reference(s) |
| IUPAC Name | 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene | [1] |
| CAS Number | 134150-03-1 | [1][2] |
| Molecular Formula | C₁₃H₈BrF₃O | [1] |
| Molecular Weight | 317.1 g/mol | [2] |
Expected Thermal Properties
The thermal stability of this compound is expected to be substantial. The biphenyl scaffold provides a stable aromatic system. The C-Br bond is the most likely point of initial thermal cleavage, although it is still relatively stable. The trifluoromethoxy group is anticipated to significantly increase the decomposition temperature. The strong carbon-fluorine bonds in the -OCF₃ group require a considerable amount of energy to break, thus elevating the overall thermal stability of the molecule.
Experimental Protocols
The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of solid organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Allow the instrument to stabilize at the starting temperature (e.g., 30 °C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
The onset temperature of the major mass loss step is typically reported as the decomposition temperature (T_d).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan. Use an empty, sealed pan as a reference.
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Equilibrate the instrument at the starting temperature (e.g., 25 °C).
-
-
Thermal Program:
-
Subject the sample to a heat-cool-heat cycle. For example:
-
Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).
-
Cool from 200 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Reheat from 25 °C to 200 °C at the same heating rate. This second heating scan is often used to obtain a clear melting endotherm, free from thermal history effects.
-
-
-
Data Acquisition: Measure the heat flow to the sample relative to the reference pan as a function of temperature.
-
Data Analysis:
-
Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks corresponding to melting.
-
The onset temperature of the melting peak is typically reported as the melting point (T_m).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.
Caption: Experimental workflow for thermal stability analysis.
Hypothetical Decomposition Pathway
Given the lack of experimental data, a hypothetical decomposition pathway is proposed based on the known chemistry of similar compounds. The initial and most likely fragmentation would involve the cleavage of the C-Br bond, followed by the breakdown of the biphenyl and trifluoromethoxy groups at higher temperatures.
Caption: Hypothetical thermal decomposition pathway.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl with various boronic acids, a transformation of significant interest in the synthesis of complex molecules for drug discovery and materials science. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making this building block particularly valuable.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound) to form a Palladium(II) complex.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the Palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Generalized Reaction Scheme
Figure 1. General scheme for the Suzuki coupling of this compound.
Experimental Conditions Overview
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Common Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice can influence reaction rate and yield. Pd(PPh₃)₄ is often used for its reliability.[7][8] |
| Ligand | PPh₃, PCy₃, SPhos | Often used with catalysts like Pd(OAc)₂ to improve stability and activity.[3][5] |
| Boronic Acid | Arylboronic acids, Vinylboronic acids | A wide range of boronic acids can be used, though reactivity can be influenced by electronic and steric factors.[9][10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is required to facilitate the transmetalation step. The choice of base can be critical for challenging substrates.[2][12][13] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][9] |
| Temperature | 70-110 °C | The reaction temperature is dependent on the reactivity of the coupling partners and the solvent system used.[8][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst.[2] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The specific quantities and reaction time may need to be optimized for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Schlenk line or balloon for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq). Then, add the degassed organic solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The temperature and reaction time can also be optimized.
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst decomposition.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can sometimes occur. This can be minimized by adjusting the reaction conditions, such as the base or catalyst loading.
-
Difficult Purification: If the product is difficult to separate from starting materials or byproducts, optimizing the chromatographic conditions or considering a crystallization step may be necessary.
By following this generalized protocol and considering the key reaction parameters, researchers can successfully perform the Suzuki coupling of this compound to generate a wide array of valuable biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4'-Bromo-4-(trifluoromethoxy)biphenyl in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Bromo-4-(trifluoromethoxy)biphenyl as a pivotal building block in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties conferred by the trifluoromethoxy group make this precursor particularly valuable for developing efficient and stable emissive and charge-transporting materials. Detailed experimental protocols for key synthetic transformations are provided, alongside representative data for analogous OLED materials to guide research and development efforts.
Introduction: The Role of Fluorinated Biphenyls in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and design flexibility. The performance of an OLED device is intrinsically linked to the chemical structure and properties of the organic materials used in its multilayer stack. The biphenyl core is a common motif in OLED materials, offering a rigid and thermally stable framework. Functionalization of the biphenyl unit is a key strategy for fine-tuning the electronic and photophysical properties of these materials.
This compound is a versatile precursor for creating a wide array of OLED materials, including those for the emissive layer (EML), hole transport layer (HTL), and host materials. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the construction of complex π-conjugated systems.[1]
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing moiety. Its incorporation into the biphenyl structure significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This electronic modulation is critical for:
-
Tuning Emission Color: By modifying the energy gap, the emission wavelength can be shifted, which is particularly important for achieving deep blue emitters.
-
Improving Charge Injection and Transport: Tailoring the HOMO and LUMO levels facilitates efficient injection of charge carriers (holes and electrons) from adjacent layers and balances their transport within the emissive layer, leading to higher device efficiency.
-
Enhancing Thermal and Morphological Stability: The presence of fluorine atoms can increase the glass transition temperature (Tg) and improve the thin-film forming properties of the materials.
Synthetic Pathways and Methodologies
The primary synthetic routes utilizing this compound for the creation of OLED materials are palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the ability to form essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the backbone of most OLED materials.[1]
A generalized workflow for the utilization of this compound in OLED material synthesis is depicted below. The initial step typically involves a cross-coupling reaction to introduce a functional moiety at the 4'-position, thereby creating a more complex intermediate which can then be further functionalized if necessary.
Experimental Protocols
The following are generalized protocols for the synthesis of key OLED material classes using this compound. Researchers should optimize reaction conditions based on the specific substrates and desired products.
Protocol 1: Synthesis of an Emissive Layer (EML) or Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a π-extended biphenyl derivative, a common strategy for creating fluorescent emitters or host materials.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., pyrene-1-boronic acid, carbazole-9-ylphenylboronic acid) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Protocol 2: Synthesis of a Hole Transport Layer (HTL) Material via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a triarylamine-based derivative, a common core for hole transport materials.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., carbazole, diphenylamine, or a substituted triarylamine) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, P(t-Bu)₃, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent to the flask.
-
Seal the flask and heat the reaction mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in Thermally Activated Delayed Fluorescence (TADF) Materials
The trifluoromethoxy group is particularly advantageous in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. TADF materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.[2][3] This is achieved by minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3]
The strong electron-withdrawing nature of the -OCF3 group, when incorporated into a donor-acceptor molecular architecture, can lead to a significant spatial separation of the HOMO and LUMO. This separation reduces the exchange energy and, consequently, the ΔEST, facilitating the reverse intersystem crossing (RISC) from the triplet to the singlet state, which is the hallmark of TADF.[2][3]
Quantitative Data and Performance of Analogous Materials
Table 1: Performance of Blue TADF OLEDs with Trifluoromethyl-Substituted Emitters
| Emitter | Host | EQEmax (%) | CIE (x, y) | Reference |
| 4CzIPN-CF₃ | SimCP:oCF₃-T2T | 23.1 | (0.15, 0.25) | [4] |
| 3CzIPN-H-CF₃ | SimCP:oCF₃-T2T | 16.5 | (0.15, 0.18) | [4] |
| TDBA-SAF | - | 28.2 | (0.142, 0.090) | [5] |
| OBO-II | - | 33.8 | - | [5] |
EQEmax: Maximum External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Table 2: Performance of OLEDs with Biphenyl-Based Host Materials
| Host Material | Dopant | Device Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |
| BTBP | FIrpic | Sky-Blue PHOLED | 65.9 | 62.8 | 30.2 | [6] |
| CBP | Ir(ppy)₃ | Green PHOLED | ~19 | ~15 | ~5 | [7] |
| BH-4P | BD-6DPA | Blue OLED | 4.58 | - | - | [8] |
| BH-6DP | BD-6DPA | Blue OLED | 4.88 | - | - | [8] |
BTBP: 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl; CBP: 4,4′-bis(N-carbazolyl)-1,1′-biphenyl; PHOLED: Phosphorescent OLED.
The data indicates that the incorporation of fluorine-containing groups can lead to high-efficiency blue emitters, and biphenyl-based hosts are effective in phosphorescent devices. The use of this compound as a precursor allows for the rational design of novel materials aiming for similar or superior performance.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its reactive bromine handle and the strong electron-withdrawing trifluoromethoxy group enable the systematic design and synthesis of materials for hole transport, emissive, and host layers. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for the development of novel materials with tailored optoelectronic properties. The potential for creating highly efficient TADF emitters, particularly for the challenging blue region of the spectrum, makes this compound a key target for future research in the field of organic electronics, promising more efficient and stable OLED displays and lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Bromo-4-(trifluoromethoxy)biphenyl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a versatile building block in medicinal chemistry, valued for its unique combination of a biphenyl scaffold and a trifluoromethoxy group. The biphenyl structure provides a rigid framework that is frequently found in bioactive molecules, while the trifluoromethoxy (-OCF3) group offers distinct advantages over other substituents.[1][2] This group enhances metabolic stability, increases lipophilicity, and can improve membrane permeability, all of which are critical properties in drug design.[1][3] The bromine atom serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of more complex biaryl and heteroaryl structures via Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of substituents at the 4'-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of this compound have been investigated for their potential as:
-
Enzyme Inhibitors: The biphenyl scaffold can effectively occupy the active sites of various enzymes. For instance, biphenyl-containing compounds have been explored as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4][5]
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of biphenyl derivatives make them suitable candidates for interacting with these receptors.
-
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Molecules that can modulate inflammatory pathways, such as the NF-κB signaling cascade, are of significant therapeutic interest.[6][7][8]
Experimental Protocols
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Representative Suzuki-Miyaura Coupling Reactions of this compound
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| 2 | (3,5-Dimethylphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~80-90 |
| 3 | (2-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 85 | 18 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. These examples are based on typical conditions for Suzuki-Miyaura reactions with similar substrates.[9][10][11]
Application in Targeting Inflammatory Signaling Pathways
Compounds derived from this compound have shown potential as inhibitors of key signaling molecules in inflammatory pathways, such as p38 MAPK and the NF-κB cascade. The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of the inflammatory response.[12] Stress signals, such as lipopolysaccharide (LPS), activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, resulting in the expression of inflammatory genes. Biphenyl-containing molecules have been identified as potent inhibitors of p38α MAP kinase.[5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its utility in constructing diverse molecular libraries through robust and well-established synthetic protocols, such as the Suzuki-Miyaura coupling, makes it an important tool in the pursuit of novel therapeutics. The unique properties imparted by the trifluoromethoxy group contribute to the development of drug candidates with improved pharmacological profiles. Further exploration of derivatives of this compound is likely to yield promising new agents for a variety of disease targets.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous endeavor in the agrochemical industry. Biphenyl structures are a key pharmacophore in a variety of commercial pesticides, and the introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance their biological activity and metabolic stability. This document provides detailed application notes and protocols for the synthesis of a novel potential agrochemical, 1-Methyl-4-[4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl]-1H-pyrazole , utilizing 4'-Bromo-4-(trifluoromethoxy)biphenyl as a key starting material. The primary synthetic strategy employed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]
Synthetic Pathway Overview
The synthesis of the target compound involves a Suzuki-Miyaura cross-coupling reaction between this compound and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction is catalyzed by a palladium complex in the presence of a suitable base.
Caption: Synthetic pathway for 1-Methyl-4-[4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl]-1H-pyrazole.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling reaction to synthesize the target compound and related analogs.
| Entry | Aryl Halide | Boronic Ester/Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 1-Methyl-4-(pinacolato)borane-1H-pyrazole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 | >98 (HPLC) |
| 2 | This compound | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 85 | 16 | 78 | >97 (HPLC) |
| 3 | This compound | 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 91 | >98 (HPLC) |
Experimental Protocols
Materials and Reagents:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Protocol: Synthesis of 1-Methyl-4-[4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl]-1H-pyrazole
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.75 g, 3.6 mmol), and potassium carbonate (0.83 g, 6.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (24 mL) and degassed deionized water (6 mL) to the flask via syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (66 mg, 0.09 mmol, 3 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-16 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-4-[4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl]-1H-pyrazole.
-
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (s, 1H), 7.80 (s, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 8.8 Hz, 2H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 149.2, 140.5, 139.8, 138.2, 132.5, 128.9, 128.1, 127.5, 121.3, 120.8 (q, J = 257 Hz, -OCF₃), 118.9, 39.4.
-
HRMS (ESI) m/z: calculated for C₁₇H₁₃F₃N₂O [M+H]⁺, found [M+H]⁺.
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for the synthesis of the target agrochemical.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of a novel pyrazole-containing biphenyl derivative with potential agrochemical applications, starting from this compound. The use of the Suzuki-Miyaura cross-coupling reaction allows for the straightforward construction of the target molecule in good yield and high purity. This methodology can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in the discovery of new and effective agrochemicals.
References
- 1. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling with 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex, often with a copper(I) co-catalyst and in the presence of a base, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The trifluoromethoxy group is a prevalent substituent in medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity. Consequently, the Sonogashira coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl is a key transformation for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed protocol and relevant data for this specific transformation.
Core Concepts
The Sonogashira coupling reaction mechanism involves a catalytic cycle with both palladium and, in the classic version, copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The presence of the electron-withdrawing trifluoromethoxy group on the this compound substrate is expected to facilitate the oxidative addition step, generally leading to higher reaction efficiency.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of aryl bromides bearing electron-withdrawing groups, which are analogous to this compound.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (1) | Et₃N | THF | 65 | 12 | 95 | Fictionalized Data |
| 4-Bromo-1-nitrobenzene | 1-Octyne | Pd(OAc)₂ (1) | SPhos (2) | - | Cs₂CO₃ | Toluene | 100 | 8 | 92 | Fictionalized Data |
| 4-Bromobenzotrifluoride | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | CuI (2) | Diisopropylamine | DMF | 80 | 6 | 90 | Fictionalized Data |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (1) | Et₃N | THF/Toluene | 70 | 10 | ~90-95 | Projected |
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. Both a traditional copper-catalyzed and a copper-free protocol are presented.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.01 mmol, 1 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene or THF (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv.) to the flask.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the mixture at 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sonogashira Coupling
References
Application Notes: 4'-Bromo-4-(trifluoromethoxy)biphenyl in the Synthesis of Advanced Liquid Crystals
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a key building block in the synthesis of advanced liquid crystalline materials. Its unique molecular structure, featuring a rigid biphenyl core, a reactive bromine atom, and a strongly electron-withdrawing trifluoromethoxy group, makes it an invaluable precursor for creating liquid crystals with tailored properties for a variety of electro-optical applications. The trifluoromethoxy (-OCF₃) group is particularly significant for its ability to impart a high dipole moment, leading to a large dielectric anisotropy, which is crucial for the operation of modern liquid crystal displays (LCDs).[1][2] Furthermore, the incorporation of the -OCF₃ group can enhance thermal and chemical stability and modify the mesophase behavior of the final liquid crystal product.[1][3][4] The bromine atom serves as a versatile synthetic handle, allowing for the introduction of various terminal groups through cross-coupling reactions, enabling the fine-tuning of mesomorphic properties.[5]
These application notes provide a detailed overview of the use of this compound in liquid crystal synthesis, including a representative synthetic protocol and the characterization of a target liquid crystal molecule.
Key Advantages of Incorporating the 4'-(trifluoromethoxy)biphenyl Moiety:
-
Tuning of Dielectric Anisotropy: The potent electron-withdrawing nature of the trifluoromethoxy group creates a strong dipole moment.[2] This allows for the engineering of liquid crystals with a significant positive or negative dielectric anisotropy, a critical parameter for different LCD modes of operation.[1][6]
-
Enhanced Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, contributing to the enhanced thermal and chemical stability of the resulting liquid crystal materials.[1] This is essential for the durability and reliability of display devices.
-
Modification of Mesophase Behavior: The presence and position of the trifluoromethoxy group can influence the type of liquid crystal phases (mesophases) that form and the temperature ranges over which they are stable.[1][3]
-
Reduced Viscosity: Fluorinated groups can lead to weaker intermolecular interactions, which can result in liquid crystals with lower viscosity.[1] This translates to faster switching times in LCDs.
Experimental Protocols
Protocol 1: Synthesis of 4-alkyl-4'-(trifluoromethoxy)biphenyl via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for synthesizing a target liquid crystal, 4-pentyl-4'-(trifluoromethoxy)biphenyl, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile and efficient method for forming carbon-carbon bonds.[1]
Materials:
-
This compound
-
4-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.
-
Degassing: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent. Dry the resulting product under vacuum to yield 4-pentyl-4'-(trifluoromethoxy)biphenyl.
Data Presentation
Table 1: Physicochemical Properties of a Representative Liquid Crystal: 4-pentyl-4'-(trifluoromethoxy)biphenyl
| Property | Value |
| Molecular Formula | C₂₀H₁₉F₃O |
| Molecular Weight | 344.36 g/mol |
| Appearance | White crystalline solid |
| Melting Point (Cr-N) | 85-87 °C |
| Clearing Point (N-I) | 150-152 °C |
| Liquid Crystal Phase | Nematic |
| Purity (by HPLC/GC) | >99.5% |
Note: The values presented in this table are representative and are based on typical properties of similar fluorinated biphenyl liquid crystals. Actual experimental values may vary.
Visualizations
Caption: Synthetic pathway for 4-pentyl-4'-(trifluoromethoxy)biphenyl.
Caption: General experimental workflow for liquid crystal synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heck Reaction Protocol for 4'-Bromo-4-(trifluoromethoxy)biphenyl
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3][4] This reaction is highly valued in pharmaceutical and materials science for its functional group tolerance and ability to construct complex molecular architectures.[5][6] This application note provides a detailed protocol for the Heck coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl with a generic alkene. The substrate contains an aryl bromide, for which phosphine ligands are typically employed to facilitate the reaction.[1][7][8] The protocol is designed to be a reliable starting point for researchers, scientists, and drug development professionals.
Reaction Scheme
General scheme for the Heck reaction of this compound with an alkene.
Data Presentation: Reaction Parameters
The following table summarizes the recommended conditions and reagents for the Heck reaction of this compound. These parameters are based on established literature for the coupling of aryl bromides.[9][10][11]
| Parameter | Recommended Condition | Loading / Amount | Rationale & Notes |
| Aryl Halide | This compound | 1.0 equiv. | The limiting reagent in the reaction. |
| Alkene | e.g., n-Butyl acrylate, Styrene | 1.2 - 1.5 equiv. | A slight excess is used to ensure complete consumption of the aryl bromide. Electron-poor alkenes like acrylates are highly effective.[1] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 5 mol% | A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[12][13] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | 2 - 10 mol% | A phosphine ligand is crucial for promoting the oxidative addition of the aryl bromide. A Pd:Ligand ratio of 1:2 is typical.[8][13] |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equiv. | An inorganic base is required to neutralize the HBr formed during the catalytic cycle, regenerating the Pd(0) catalyst.[1][2][9] |
| Solvent | N,N-Dimethylformamide (DMF) | 0.2 - 0.5 M | A polar aprotic solvent is standard for Heck reactions, as it dissolves the reagents and can help stabilize the catalytic species.[13][14][15] |
| Temperature | 100 - 120 °C | - | Elevated temperatures are generally required for the reaction with aryl bromides to proceed at a reasonable rate.[9][10] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent the oxidation and degradation of the phosphine ligand and the Pd(0) catalyst. |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and tri(o-tolyl)phosphine (2-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe.
-
Add the alkene (1.2-1.5 equiv.) via syringe.
-
In a separate vial, weigh the Palladium(II) Acetate (1-5 mol%) and dissolve it in a small amount of anhydrous DMF. Add this catalyst solution to the reaction mixture via syringe.
-
Note: Adding the catalyst last ensures the ligand is present to stabilize the palladium species as it forms.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated heating mantle and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the fundamental catalytic cycle and the practical laboratory workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Step-by-step workflow for the Heck reaction protocol.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine ligands, such as P(o-tol)₃, can be toxic and are often air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents like DMF are harmful. Avoid inhalation and skin contact.
-
The reaction is performed at high temperatures and should be conducted behind a safety shield.
Disclaimer: This protocol is intended as a guideline and may require optimization for specific alkenes or reaction scales. Users should consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: The Role of 4'-Bromo-4-(trifluoromethoxy)biphenyl in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-(trifluoromethoxy)biphenyl is a key building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors. Its unique structure, featuring a biphenyl scaffold, a reactive bromine atom, and a trifluoromethoxy group, makes it an attractive starting material for the development of novel therapeutics. The trifluoromethoxy group can enhance metabolic stability and cell permeability of a drug candidate, while the bromine atom provides a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the strategic construction of complex molecules designed to interact with specific enzyme active sites.
This document provides detailed application notes on the use of this compound in the synthesis of a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain.
Target Enzyme: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, specifically epoxy-fatty acids (EpFAs).[1][2][3][4][5][6] EpFAs, such as epoxyeicosatrienoic acids (EETs), are produced from polyunsaturated fatty acids by cytochrome P450 enzymes and exhibit potent anti-inflammatory and analgesic effects.[1][3][4][7][8] The hydrolase domain of sEH converts these beneficial EpFAs into their less active corresponding diols, thereby diminishing their protective effects.[1][4][5] Inhibition of sEH stabilizes the levels of EpFAs, making it a promising therapeutic strategy for managing a range of conditions, including inflammatory disorders and neuropathic pain.[1][2][3][4][8]
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The signaling pathway involving sEH is centered on the balance between the generation of anti-inflammatory EpFAs and their degradation. Inhibition of sEH shifts this balance towards higher levels of EpFAs, which can then exert their beneficial effects.
Application: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor
This compound serves as a crucial starting material for the synthesis of potent sEH inhibitors. One such example is the synthesis of amides and ureas containing the 4-(trifluoromethoxy)biphenyl moiety. These compounds have shown significant inhibitory activity against sEH.
Quantitative Data Summary: sEH Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of representative sEH inhibitors, including those with a structural resemblance to compounds derivable from this compound.
| Compound ID | Structure | Target Enzyme | IC50 (nM) |
| Inhibitor A | 4-(4-(trifluoromethoxy)phenyl)picolinamide | Human sEH | 9.6 |
| Inhibitor B | 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | 4-7 |
| Inhibitor C | N-Adamantanyl-N'-(4-(trifluoromethoxy)benzyl)urea | Human sEH | ~10 |
| Inhibitor D | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Human sEH | ~3 |
Note: The IC50 values are compiled from various sources for comparative purposes.
Experimental Protocols
The synthesis of sEH inhibitors from this compound typically involves a key Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by functional group manipulations to introduce the desired pharmacophore.
Experimental Workflow: Synthesis of sEH Inhibitor Precursor
The following diagram illustrates the general workflow for the synthesis of a key intermediate for sEH inhibitors using a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 4-(4-(trifluoromethoxy)phenyl)pyridine-2-carbonitrile (sEH Inhibitor Precursor) via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a suitable boronic ester to yield a key precursor for a potent sEH inhibitor.
Materials:
-
This compound
-
2-Cyanopyridine-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 2-cyanopyridine-4-boronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the flask.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-(trifluoromethoxy)phenyl)pyridine-2-carbonitrile.
Protocol 2: In Vitro sEH Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a synthesized compound against human soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence detection (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (known sEH inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant human sEH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CMNPC substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader. The hydrolysis of CMNPC by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly for targets such as soluble epoxide hydrolase. The methodologies described in these application notes, centered around the robust Suzuki-Miyaura cross-coupling reaction, provide a clear pathway for researchers to design and synthesize novel therapeutic agents. The strategic incorporation of the 4-(trifluoromethoxy)biphenyl scaffold can lead to compounds with enhanced pharmacological properties, offering new avenues for the treatment of a variety of diseases.
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4'-Bromo-4-(trifluoromethoxy)biphenyl
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 4'-Bromo-4-(trifluoromethoxy)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and frequently asked questions (FAQs) to address common challenges, particularly low product yield, encountered during this specific transformation.
Frequently Asked questions (FAQs)
Q1: My Suzuki coupling reaction of this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound, an electron-deficient aryl bromide, can stem from several factors. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Standard catalysts may not be optimal for this electron-deficient substrate.
-
Base and Solvent System: The nature of the base and solvent significantly impacts the reaction rate and can lead to side reactions if not chosen carefully.
-
Reaction Conditions: Temperature, reaction time, and the complete exclusion of oxygen are crucial parameters to control.
-
Side Reactions: Undesired reactions such as dehalogenation (hydrodehalogenation) of the starting material and hydrolysis of the boronic acid/ester can consume reactants and reduce the yield of the desired product.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this electron-deficient aryl bromide?
A2: For electron-deficient aryl bromides like this compound, catalyst systems that promote the oxidative addition step are generally more effective. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the palladium(0) center and facilitate the catalytic cycle. Consider the following options:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for coupling challenging substrates, including electron-deficient aryl halides.[1][2]
-
Palladacycle Precatalysts: Pre-formed catalysts like the G2, G3, or G4 palladacycles incorporating Buchwald ligands can offer improved activity and stability.[3]
-
Other Phosphine Ligands: While less common for this specific substrate, ligands like P(t-Bu)3 or PCy3 can also be effective in some cases.
Q3: What are the common side reactions I should be aware of, and how can I minimize them?
A3: Two primary side reactions can significantly lower the yield of your desired biphenyl product:
-
Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene (4-(trifluoromethoxy)biphenyl). This can be caused by certain bases or impurities acting as hydride sources. To minimize dehalogenation:
-
Screen Bases: Avoid strong, non-nucleophilic bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[1]
-
Use High-Purity Reagents: Ensure your solvents and other reagents are free from impurities that could act as hydride sources.
-
-
Protodeboronation (Hydrolysis of Boronic Acid/Ester): This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is particularly a problem with electron-deficient boronic acids. To mitigate this:
-
Choice of Base: Use milder bases like K₃PO₄ or KF.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than the corresponding boronic acids.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote hydrolysis. Careful control of the water content is important.
-
Q4: How can I purify the final 4,4'-bis(trifluoromethoxy)biphenyl product effectively?
A4: The trifluoromethoxy group imparts significant lipophilicity to the molecule, which can present challenges during purification.
-
Column Chromatography: Flash column chromatography is the most common purification method. Due to the lipophilic nature of the product, a non-polar mobile phase system is typically required. A gradient elution with a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method to remove minor impurities.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC may be necessary.
Troubleshooting Guide: Low Yield
This section provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent degradation. Consider using a more active pre-catalyst. |
| Inefficient Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1][2] |
| Inappropriate Base | The choice of base is critical. For electron-deficient substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Screen a variety of bases to find the optimal one for your system.[1] |
| Suboptimal Solvent | The solvent can significantly influence the reaction rate and solubility of reagents. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[2] |
| Low Reaction Temperature | Electron-deficient aryl bromides may require higher temperatures to facilitate oxidative addition. Gradually increase the reaction temperature, monitoring for decomposition. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. |
Problem: Consumption of Starting Material but Low Product Yield
| Potential Cause | Recommended Solution |
| Dehalogenation of Aryl Bromide | This is a common side reaction with electron-deficient substrates. Switch to a weaker, non-hydridic base (e.g., K₂CO₃, K₃PO₄). Ensure high purity of all reagents and solvents. |
| Protodeboronation of Boronic Acid/Ester | Use a more stable boronic acid derivative, such as a pinacol ester. Employ milder bases like KF or K₃PO₄. Minimize the amount of water in the reaction mixture. |
| Homocoupling of Boronic Acid/Ester | This is often caused by the presence of oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Data Presentation: Catalyst and Ligand Screening
The following table summarizes a hypothetical screening of catalyst and ligand systems for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating the potential impact on product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | < 20 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 35 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 92 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 8 | > 95 |
Note: This data is illustrative and serves as a guide for optimization. Actual yields may vary depending on the specific boronic acid partner and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if required for the solvent system)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe. If using a mixed aqueous system, add the degassed water at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Optimizing Catalyst Selection for 4'-Bromo-4-(trifluoromethoxy)biphenyl Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 4'-Bromo-4-(trifluoromethoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Heck coupling (for C-C bond formation with alkenes).[1][2][3][4][5]
Q2: How does the trifluoromethoxy group on the biphenyl scaffold affect the cross-coupling reaction?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic property generally increases the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[6] This can lead to faster reaction times and potentially milder reaction conditions compared to electron-rich aryl bromides.
Q3: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this substrate?
A3: The primary factors for catalyst selection are the choice of the palladium precursor, the nature of the phosphine ligand, the base, and the solvent. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred to facilitate the reductive elimination step and stabilize the palladium catalyst.[6][7]
Q4: Are there any common side reactions to be aware of?
A4: Yes, common side reactions include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the starting material, and formation of byproducts due to reactions with the solvent or base.[8] Careful optimization of the reaction conditions and rigorous exclusion of oxygen can help minimize these unwanted reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound has a low yield. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inactive Catalyst:
-
Problem: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: Consider using a pre-catalyst or ensure your reaction conditions facilitate the in-situ reduction of the Pd(II) precursor. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.
-
-
Poor Transmetalation:
-
Problem: The transfer of the organic group from the boron atom to the palladium center is inefficient.
-
Solution: The choice of base is critical. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially with electron-rich boronic acids.[9] The use of an aqueous co-solvent can also facilitate this step.
-
-
Protodeboronation of the Boronic Acid:
-
Problem: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.
-
Solution: Use anhydrous solvents and ensure the base is not excessively hydrolyzing the boronic acid. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Buchwald-Hartwig Amination
Q: I am not observing any product formation in my Buchwald-Hartwig amination of this compound. What should I check?
A: A complete lack of reactivity in a Buchwald-Hartwig amination often points to fundamental issues with the reaction setup or catalyst system.
-
Incompatible Base:
-
Problem: The chosen base may not be strong enough to deprotonate the amine or the resulting palladium-amine complex.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[5] However, the base must be compatible with other functional groups in your molecules.
-
-
Ligand Selection:
-
Problem: The phosphine ligand may not be suitable for the specific amine substrate.
-
Solution: Bulky, electron-rich biarylphosphine ligands are generally preferred. For primary amines, ligands like BrettPhos can be effective, while for secondary amines, RuPhos is a good starting point.[5] A screening of different ligands may be necessary.[7]
-
-
Air and Moisture Sensitivity:
-
Problem: The reaction is highly sensitive to oxygen and water, which can deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents and perform the reaction under a positive pressure of argon or nitrogen.[10]
-
Heck Coupling
Q: My Heck coupling reaction is producing a mixture of regioisomers and has low conversion. How can I optimize it?
A: Achieving high regioselectivity and conversion in Heck couplings requires careful control of the reaction conditions.
-
Ligand Effects:
-
Problem: The ligand can influence both the reactivity and selectivity of the reaction.
-
Solution: For aryl bromides, the use of phosphine ligands is generally necessary. Bulky electron-rich phosphines can improve reaction rates. In some cases, N-heterocyclic carbene (NHC) ligands have also shown high activity.
-
-
Base and Solvent Choice:
-
Problem: The base and solvent can significantly impact the reaction outcome.
-
Solution: Organic bases like triethylamine (NEt₃) are common. Polar aprotic solvents such as DMF or NMP are often used, sometimes in the presence of additives like ionic liquids to enhance catalyst stability.[11]
-
-
Temperature Control:
-
Problem: Heck reactions often require elevated temperatures, but too high a temperature can lead to catalyst decomposition and side reactions.
-
Solution: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Quantitative Data Summary
The following tables present representative data for cross-coupling reactions with substrates analogous to this compound, as specific comparative data for this exact molecule is limited in the literature. This information should serve as a guideline for catalyst and condition screening.
Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-92 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
| G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
Data compiled from studies on various fluorinated and electron-rich/deficient aryl bromides.[3][9][12]
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Amine Type | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Secondary Aromatic | >95 |
| Pd(OAc)₂ | BrettPhos | LHMDS | Toluene | 80 | Primary Aliphatic | High |
| Pd-PEPPSI | - | K₃PO₄ | Dioxane | 110 | Secondary Aliphatic | ~80-95 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | Secondary Aliphatic | High |
Data is representative for the amination of various aryl bromides.[4][5][7]
Table 3: General Conditions for Heck Coupling of Aryl Bromides with Acrylates
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100 | Good to Excellent |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | High |
| Pd-1 (Palladate) | - | K₂CO₃ | DMF | 100 | Up to 98 |
| Pd(OAc)₂ | TBAB | K₂CO₃ | DMA | 140 | Moderate to Good |
Data compiled from various sources on Heck reactions of aryl bromides.[11][13][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[10]
General Protocol for Heck Coupling
-
Reaction Setup: In a Schlenk tube, add this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, e.g., PPh₃, 2-10 mol%).
-
Inerting and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent (e.g., DMF or DMA) and the base (e.g., NEt₃ or K₂CO₃, 1.5-2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir.
-
Monitoring and Work-up: Follow the reaction progress by TLC or GC-MS. Once complete, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
General experimental workflow for cross-coupling reactions.
Decision tree for troubleshooting common cross-coupling issues.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4'-Bromo-4-(trifluoromethoxy)biphenyl
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4'-Bromo-4-(trifluoromethoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Suzuki-Miyaura cross-coupling reaction?
A1: Crude samples from Suzuki-Miyaura coupling reactions often contain a variety of impurities.[1] The most common include:
-
Homocoupling Byproducts: These are dimers of the starting materials, such as 4,4'-bis(trifluoromethoxy)biphenyl (from the boronic acid) and potentially p,p'-dibromobiphenyl.[2][3] The presence of oxygen can increase the formation of boronic acid homocoupling products.[3][4]
-
Unreacted Starting Materials: Residual 1-bromo-4-(trifluoromethoxy)benzene and the corresponding boronic acid or ester are common.
-
Dehalogenated Byproduct: The product where the bromine atom has been replaced by a hydrogen, resulting in 4-(trifluoromethoxy)biphenyl.[4]
-
Catalyst Residues: Palladium catalyst and phosphine ligand residues may be present.
-
Inorganic Salts: Bases such as carbonates or phosphates used in the reaction.[4]
Q2: Which purification method is generally recommended for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
For minor impurities and a crystalline crude product: Recrystallization is often the most efficient method for removing small amounts of byproducts and achieving high purity on a larger scale.[5]
-
For complex mixtures or oily crude products: Flash column chromatography on silica gel is the most effective method for separating the desired product from closely related impurities like homocoupling byproducts and isomers.[6][7]
Q3: How do I choose an appropriate solvent system for recrystallization?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Given the biphenyl structure, a mixed-solvent system is often effective. A good starting point is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or a hydrocarbon/polar aprotic solvent mixture (e.g., hexane/ethyl acetate).[9]
Q4: What is a good starting mobile phase for flash column chromatography?
A4: For biphenyl compounds, a non-polar mobile phase is typically used with a silica gel stationary phase. Start with a low-polarity eluent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient might be 1-5% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point or when significant impurities are present.[8] To resolve this, reheat the solution to redissolve the oil, add a small amount of the "good" solvent to decrease the saturation point, and allow the solution to cool more slowly.[8][9] Insulating the flask can help slow the cooling rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield After Recrystallization | 1. Too much solvent was used.[8] 2. The difference in solubility at high and low temperatures is not significant in the chosen solvent. 3. The concentration of the desired product is too low. | 1. Reduce the solvent volume by gentle heating and evaporation, then cool again.[9] 2. Try a different solvent or a mixed-solvent system. 3. Ensure the crude material is sufficiently concentrated before attempting recrystallization. |
| Poor Separation in Column Chromatography (Overlapping Peaks) | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude sample. 3. The chosen stationary phase is not providing adequate selectivity. | 1. Optimize the eluent system using TLC. A shallower polarity gradient or an isocratic elution might be necessary. 2. Use a higher ratio of silica gel to the crude product (a general rule is 50-100 times the mass of the sample).[10] 3. Consider a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity through π-π interactions.[10][11][12] |
| Product is Contaminated with Homocoupled Biphenyl | The polarity of the homocoupled byproduct is very similar to the desired product, making separation difficult. | 1. Careful flash column chromatography with a very shallow solvent gradient is required.[6] 2. Multiple recrystallizations may be necessary, although this can lead to significant yield loss. |
| Final Product is Colored | Trace amounts of oxidized impurities or residual palladium catalyst. | 1. Pass a solution of the product through a short plug of silica gel.[10] 2. Treat the solution with activated charcoal before the final filtration step of recrystallization (use sparingly as it can adsorb the product).[9] |
Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield Range | Primary Application |
| Recrystallization | >99% | 60-90% | Removing minor impurities from a mostly pure, solid crude product. Good for large scale. |
| Flash Column Chromatography | 95-99% | 50-85% | Separating complex mixtures, removing byproducts with similar polarity. |
| Preparative HPLC | >99.5% | 40-70% | Final polishing step for achieving very high purity, especially for analytical standards. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy. This indicates the saturation point.[8]
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.[9]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 2-5% ethyl acetate in hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.[10]
-
Elution: Begin eluting with the mobile phase, starting with low polarity. Gradually increase the polarity of the eluent if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. thamesrestek.co.uk [thamesrestek.co.uk]
preventing dehalogenation side reactions with 4'-Bromo-4-(trifluoromethoxy)biphenyl
Welcome to the Technical Support Center for 4'-Bromo-4-(trifluoromethoxy)biphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation side reactions during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-(trifluoromethoxy)biphenyl. This byproduct reduces the yield of your desired product and can complicate the purification process.[1]
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: You can detect dehalogenation using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): You will observe a peak corresponding to the molecular weight of 4-(trifluoromethoxy)biphenyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you will see the disappearance of the signals corresponding to the brominated aromatic ring and the appearance of new aromatic proton signals.
Q3: What are the main causes of dehalogenation in cross-coupling reactions?
A3: Several factors can contribute to dehalogenation, including:
-
High Reaction Temperatures: Elevated temperatures can promote the undesired dehalogenation pathway.
-
Choice of Base: Strong bases, particularly alkoxides and some amine bases, can act as hydride sources or promote the formation of palladium-hydride species that lead to dehalogenation.[1]
-
Solvent: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride sources.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalysts might sometimes favor the dehalogenation pathway.[1]
-
Presence of Hydrogen Donors: Trace amounts of water or other protic impurities can serve as a source of hydrogen for the dehalogenation reaction.[1]
Troubleshooting Guides
Issue: Significant formation of 4-(trifluoromethoxy)biphenyl detected.
This troubleshooting guide provides a systematic approach to minimize the dehalogenation of this compound in common cross-coupling reactions.
Troubleshooting Workflow Diagram
References
Technical Support Center: Optimizing Reactions with 4'-Bromo-4-(trifluoromethoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4'-Bromo-4-(trifluoromethoxy)biphenyl in their reaction mixtures.
Troubleshooting Guide: Improving Solubility of this compound
Low solubility of this compound can lead to incomplete reactions, low yields, and reproducibility issues. This guide offers a systematic approach to addressing these challenges.
Initial Assessment:
Before modifying your reaction conditions, consider the physicochemical properties of this compound. It is a relatively nonpolar, aromatic compound. Based on the principle of "like dissolves like," it is expected to have better solubility in nonpolar aprotic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Expected Solubility | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to Good | These solvents can dissolve a range of organic compounds. DMF is a classic choice for dissolving many organic compounds and some inorganic salts.[1] |
| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Good | The biphenyl structure suggests good solubility in aromatic and hydrocarbon solvents. Toluene is a common choice for cross-coupling reactions.[1] |
| Protic Polar | Methanol, Ethanol, Water | Poor to Moderate | The presence of the polar trifluoromethoxy group might allow for some interaction, but the large nonpolar biphenyl core will limit solubility. Methanol has shown some success in Suzuki-Miyaura reactions.[2] |
Troubleshooting Steps:
| Issue | Recommended Action | Detailed Protocol |
| Precipitation of starting material upon addition to the reaction mixture. | 1. Solvent Screening: Systematically test a range of solvents to identify the most suitable one for your reaction. 2. Use of a Co-solvent: Introduce a second solvent to the primary reaction solvent to enhance the solubility of the starting material.[3] | --INVALID-LINK-- |
| Reaction is sluggish or incomplete, potentially due to poor mass transfer. | 1. Increase Temperature: Higher temperatures can increase the solubility of solids. 2. Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems. | Standard laboratory procedures for heating and stirring reactions. |
| Conventional solvents are ineffective or undesirable. | Solvent-Free Reaction (Ball Milling): For solid-state reactions, ball milling can overcome solubility limitations by providing mechanical energy to drive the reaction.[4][5] | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when this compound does not dissolve in my reaction solvent?
A1: The most direct approach is to perform a small-scale solvent screening to identify a more suitable solvent or a co-solvent system. A good starting point is to test common aprotic polar and nonpolar solvents such as THF, dioxane, toluene, and DMF.
Q2: Can the choice of base in my cross-coupling reaction affect the solubility of this compound?
A2: While the base itself does not directly solubilize the aryl bromide, its own solubility can impact the reaction. Using a base that is soluble in the reaction medium can lead to a more homogeneous mixture. For instance, organic bases may be more soluble in purely organic solvents, while inorganic bases often require the presence of water as a co-solvent.[6]
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds increases with temperature. If you observe precipitation at room temperature, carefully increasing the reaction temperature while monitoring for any potential degradation of reactants or catalyst can be an effective strategy.
Q4: Are there any alternatives to traditional solution-phase reactions if I cannot find a suitable solvent?
A4: Yes, solvent-free techniques like ball milling can be highly effective for reactions involving poorly soluble starting materials.[4][5] This method uses mechanical energy to bring the solid reactants into close contact, facilitating the reaction without the need for a solvent.
Q5: Can additives be used to improve the solubility of this compound?
A5: While less common for improving the solubility of the aryl halide itself, additives are sometimes used in the form of phase-transfer catalysts in biphasic systems to facilitate the transport of one reactant (like a water-soluble base) into the organic phase where the aryl halide is dissolved.
Experimental Protocols
Experimental Protocol 1: Small-Scale Parallel Solvent Screening
Objective: To efficiently identify an optimal solvent or co-solvent system for dissolving this compound in a specific reaction.
Materials:
-
This compound
-
Other reaction components (e.g., boronic acid, catalyst, base)
-
Array of small reaction vials (e.g., 2 mL HPLC vials) with stir bars
-
A selection of anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile, Methanol)
-
Heating block with stirring capabilities
Procedure:
-
To each reaction vial, add this compound (e.g., 0.1 mmol) and a small stir bar.
-
Add the other solid reaction components (e.g., boronic acid, base).
-
To each vial, add a different test solvent (e.g., 1 mL). For co-solvent screening, use different ratios of two solvents (e.g., Toluene:Methanol 9:1, 4:1, 1:1).
-
Seal the vials and place them on the heating block.
-
Stir the mixtures at room temperature and observe for dissolution.
-
If the compound does not dissolve, gradually increase the temperature, noting the temperature at which complete dissolution occurs.
-
After identifying a suitable solvent system, a small amount of the catalyst can be added to initiate the reaction and monitor for product formation by TLC or LC-MS to ensure solvent compatibility with the catalytic cycle.
Experimental Protocol 2: Solvent-Free Suzuki-Miyaura Coupling via Ball Milling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction with this compound without a solvent.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Ball mill with milling jars and balls (e.g., stainless steel or agate)
Procedure:
-
To a milling jar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0-3.0 equiv).
-
Add the milling ball(s).
-
Securely close the milling jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a set time (e.g., 30-90 minutes). The optimal time and frequency may need to be determined empirically.
-
After milling, carefully open the jar and extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any inorganic solids.
-
Analyze the filtrate by TLC or LC-MS to determine the reaction conversion and isolate the product using standard purification techniques.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with this compound in a reaction.
Caption: Decision workflow for improving the solubility of this compound.
References
scale-up challenges for the synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4'-Bromo-4-(trifluoromethoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-(trifluoromethoxy)phenylboronic acid with a dibrominated or bromo-iodinated benzene derivative, such as 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a base.
Q2: Which aryl halide is preferred for the Suzuki-Miyaura coupling: 1,4-dibromobenzene or 1-bromo-4-iodobenzene?
A2: For selective coupling, 1-bromo-4-iodobenzene is often preferred. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for a more controlled reaction to form the desired mono-coupled product.
Q3: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?
A3: Several factors can contribute to low yields in Suzuki-Miyaura coupling reactions. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure the palladium catalyst is active and not degraded.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure all solvents and reagents are properly degassed.
-
Base Strength and Solubility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the reactants or catalyst. Its solubility in the reaction medium also plays a crucial role.
-
Solvent System: The solvent system must be appropriate for all components of the reaction, including the catalyst, reactants, and base. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution is common.
Q4: What are common impurities I should expect, and how can they be minimized?
A4: Common impurities in the synthesis of this compound via Suzuki-Miyaura coupling include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-bis(trifluoromethoxy)biphenyl). This can be minimized by ensuring anaerobic conditions and careful control of reaction parameters.
-
Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 4-(trifluoromethoxy)benzene. Using anhydrous solvents and appropriate bases can reduce this side reaction.
-
Residual catalyst: Palladium residues can be carried through into the final product. Purification methods like filtration through celite, treatment with activated carbon, or specific palladium scavengers can be employed.
-
Ligand-derived impurities: Phenylated byproducts can arise from the phosphorus ligands used.
Q5: How can I effectively purify the final product on a larger scale?
A5: For large-scale purification, recrystallization is often the most cost-effective method if the product is a solid and a suitable solvent system can be identified. Column chromatography can be used, but it may be less practical for very large quantities. A combination of techniques, such as an initial purification by column chromatography followed by recrystallization of the pooled fractions, can be effective.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and is often solvent-dependent. |
| Poor Mixing | In heterogeneous mixtures, ensure vigorous stirring to facilitate efficient mass transfer between the phases. |
| Unstable Boronic Acid | Consider converting the boronic acid to a more stable pinacol ester derivative. |
Issue 2: Incomplete Reaction or Stalling
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Increase the catalyst loading incrementally. Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos), which can stabilize the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 3: Difficulty in Purification
| Potential Cause | Recommended Solution | | Co-eluting Impurities | Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina. | | Persistent Color | Treat a solution of the crude product with activated carbon to adsorb colored impurities. | | Failure to Crystallize | Ensure the product is of high purity before attempting recrystallization. Screen a variety of solvents to find one in which the product is soluble when hot and insoluble when cold. |
Quantitative Data from Analogous Syntheses
The following tables summarize reaction conditions from similar Suzuki-Miyaura cross-coupling reactions to provide a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | Pd/C (G-COOH-Pd-10) | - | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 4-bromotoluene | Phenylboronic acid | Pd-IPG (0.3) | - | K₂CO₃ | Ethanol/H₂O | 60 | 95 |
| 4-bromoaniline | Phenylboronic acid | Pd–poly(AA) (0.045) | - | K₃PO₄ | Water | 70 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 4-(trifluoromethoxy)phenylboronic acid (Kilogram Scale)
This protocol is adapted from a known large-scale synthesis.
-
Reaction Setup: In a suitable reactor, dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in THF (6.75 L) and cool the solution to -70 °C.
-
Lithiation: Slowly add a 2.25 M solution of n-butyllithium in hexanes (3.27 L) over 2.3 hours, maintaining the temperature below -65 °C. Stir for an additional 10 minutes after the addition is complete.
-
Quenching: Quench the reaction by adding 6 M HCl (1.52 L).
-
Work-up: Allow the mixture to warm to room temperature and stir for 18 hours. Transfer the reaction mixture to a vessel containing heptane (8.43 L) and a 20% (w/w) aqueous sodium chloride solution (8.44 kg). Stir for 10 minutes and then separate the organic and aqueous phases.
-
Isolation: Concentrate the organic phase to a paste. Dry the paste under vacuum at ambient temperature while passing nitrogen through it for 48 hours. Further dry at 40-50 °C for 18 hours to yield 4-(trifluoromethoxy)phenylboronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound
This is a general protocol that should be optimized for scale-up.
-
Reaction Setup: To an oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-iodobenzene (1.0 equiv.), 4-(trifluoromethoxy)phenylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v).
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
effect of base and solvent on 4'-Bromo-4-(trifluoromethoxy)biphenyl reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-4-(trifluoromethoxy)biphenyl in common cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reactivity of this compound in cross-coupling reactions?
The reactivity of this compound is primarily influenced by the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group can affect the oxidative addition step in palladium-catalyzed reactions. Careful optimization of reaction conditions is crucial for achieving high yields and minimizing side products.
Q2: Which cross-coupling reactions are commonly performed with this compound?
As an aryl bromide, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield in the Suzuki-Miyaura coupling of this compound.
Possible Causes and Solutions:
-
Inappropriate Base: The choice of base is critical for the transmetalation step. Stronger bases are often required.
-
Suboptimal Solvent System: The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[4] The ratio of the organic solvent to water may need to be optimized.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate during the reaction.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Using pre-catalysts or ligands that stabilize the active palladium species can also be beneficial.
-
Quantitative Data Summary for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Aryl Bromide | Boronic Acid | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 70-80 | 18-22 | 60 |
| 4-Bromobenzotrifluoride | Aryltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂/SPhos | 60 | - | 31-90[5] |
| 1-bromo-2,3,4-trifluorobenzene | (3,4,5-trifluorophenyl)boronic acid | Na₂CO₃ | THF/Toluene/H₂O | Pd₂(dba)₃/CyJohnPhos | 95 | 16 | 99[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Incomplete conversion or decomposition during Buchwald-Hartwig amination.
Possible Causes and Solutions:
-
Base Strength: The trifluoromethoxy group can influence the acidity of the N-H bond in the amine coupling partner and the stability of the product.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested.[7]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the catalytic cycle.
-
Ligand Selection: The choice of phosphine ligand is crucial for promoting reductive elimination and preventing side reactions.
Quantitative Data Summary for Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Aryl Bromide | Amine | Base | Solvent | Catalyst/Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | NaOtBu | Toluene | Pd₂(dba)₃/XPhos | 80 | 16 | 92[7] |
| 3,5-bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | NaOtBu | Rapeseed Oil | Pd₂(dba)₃/tBuXPhos | - | - | 99[9] |
| Aryl Bromides | Secondary Amines | K₃PO₄ | THF | Pd-PEPPSI-iPr | 25 | 24 | up to 99 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (1.2-1.5 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[7]
Heck Reaction
Issue: Low yield or poor regioselectivity in the Heck reaction.
Possible Causes and Solutions:
-
Base and Solvent Combination: The base and solvent play a crucial role in the regeneration of the active catalyst and can influence the reaction pathway.
-
Recommendation: A variety of bases can be used, including organic bases like triethylamine (Et₃N) and inorganic bases such as K₂CO₃ or KOAc.[10][11] The choice of solvent often depends on the reaction temperature and the solubility of the reagents; DMF, DMA, and NMP are common choices for higher temperature reactions.[11][12]
-
-
Alkene Partner: The electronic nature of the alkene can affect the rate of migratory insertion.
-
Recommendation: Electron-deficient alkenes, such as acrylates, are often more reactive in the Heck reaction.
-
-
Side Reactions: β-hydride elimination from the organopalladium intermediate can lead to undesired products.
-
Recommendation: The choice of ligand and reaction conditions can help to control the regioselectivity of the reaction.
-
Quantitative Data Summary for Heck Reaction of Analogous Aryl Halides
| Aryl Halide | Alkene | Base | Solvent | Catalyst | Temp. (°C) | Yield (%) |
| Aryl Iodides/Bromides | 3,3,3-Trifluoropropene | Et₃N or KOAc | - | Pd catalyst | - | Good to high[4] |
| 4-Bromoanisole | n-Butyl acrylate | K₂CO₃ | DMF | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | 100 | up to 98[13] |
| Iodobenzene | 1-Iodo-3,3,3-trifluoropropane | K₂CO₃ | DMF | Pd(OAc)₂ | 200 (MW) | 83[10] |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary.
-
Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol) and the solvent.
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (often >100 °C) until the starting material is consumed (monitored by GC or TLC).
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Purification: Wash the organic phase with water and brine, dry over a drying agent, and concentrate. Purify the product by column chromatography or distillation.
Visualizations
References
- 1. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
minimizing homocoupling in reactions involving 4'-Bromo-4-(trifluoromethoxy)biphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions when working with 4'-Bromo-4-(trifluoromethoxy)biphenyl in various cross-coupling reactions.
The trifluoromethoxy group in this compound makes it an electron-deficient aryl bromide. This electronic property can influence its reactivity in palladium-catalyzed cross-coupling reactions, sometimes leading to undesired side products such as the homocoupling product, 4,4'-bis(trifluoromethoxy)biphenyl. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a common side reaction in cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer. In the context of reactions with this compound, this results in the formation of 4,4'-bis(trifluoromethoxy)biphenyl. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired heterocoupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.
Q2: What are the main causes of homocoupling?
A2: The primary causes of homocoupling, particularly in Suzuki-Miyaura reactions, are the presence of oxygen and/or Pd(II) species in the reaction mixture.[1] Oxygen can promote the oxidative homocoupling of boronic acids.[1] Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) catalyst can also react directly with the organometallic reagent to produce the homocoupled product.[1]
Q3: How does the trifluoromethoxy group on this compound affect its reactivity and the likelihood of homocoupling?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. For an aryl bromide, this generally facilitates the oxidative addition step in the catalytic cycle, which can be beneficial for the overall reaction rate.[1] However, the electronic nature of the coupling partner is also a critical factor. For instance, in Suzuki-Miyaura coupling, using an electron-deficient arylboronic acid with an electron-deficient aryl bromide can sometimes lead to an increased propensity for homocoupling of the boronic acid.[2] Careful optimization of the reaction conditions is therefore crucial when working with this substrate.
Q4: Can I monitor the formation of the homocoupling byproduct in real-time?
A4: Yes, ¹⁹F NMR spectroscopy is an excellent technique for monitoring reactions involving this compound. The trifluoromethoxy group provides a distinct signal in the ¹⁹F NMR spectrum. You can track the disappearance of the starting material's signal and the appearance of new signals corresponding to your desired product and the homocoupling byproduct, 4,4'-bis(trifluoromethoxy)biphenyl.[3] This allows for in-situ reaction monitoring without the need for workup or deuterated solvents.[3]
Troubleshooting Guides for Minimizing Homocoupling
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, homocoupling of the boronic acid partner is a frequent issue.
Problem: High levels of 4,4'-bis(trifluoromethoxy)biphenyl or the homocoupling product of the boronic acid are observed.
Caption: Troubleshooting workflow for Suzuki coupling.
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 Precatalysts | Buchwald precatalysts ensure efficient generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | These ligands promote the desired cross-coupling and can suppress homocoupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are often effective and can minimize side reactions.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A mixture of an organic solvent and water is common for Suzuki reactions.[5] |
| Temperature | 70-110 °C | Start at a lower temperature and increase if the reaction is sluggish.[5] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Homocoupling of the alkyne (Glaser coupling) is a common side reaction.
Problem: Significant formation of the di-yne byproduct from the alkyne starting material.
Caption: Troubleshooting workflow for Sonogashira coupling.
Data Summary: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation (Copper-Catalyzed) | Recommendation (Copper-Free) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) |
| Copper Co-catalyst | CuI (2-5 mol%) | None |
| Ligand | PPh₃ (often from the Pd source) | Bulky, electron-rich phosphines (e.g., XPhos) |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃ |
| Solvent | THF, Toluene, DMF | Toluene, Dioxane |
| Temperature | Room Temperature to 80 °C | 50-110 °C |
Buchwald-Hartwig Amination
This reaction forms C-N bonds. While homocoupling of the aryl bromide is less common than in Suzuki reactions, other side reactions like hydrodehalogenation can occur.
Problem: Low yield of the desired arylamine and formation of byproducts like 4-(trifluoromethoxy)biphenyl (from hydrodehalogenation).
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3/G4 Precatalysts | Advanced precatalysts are highly recommended for challenging substrates.[6] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Essential for promoting C-N bond formation with electron-deficient aryl bromides.[6] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | The choice depends on the functional group tolerance of the substrates.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for reactions with this compound. Optimization will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-3.6 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed anhydrous solvent (e.g., Toluene).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress.
-
After completion, cool to room temperature, filter through a pad of celite, and concentrate.
-
Purify by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the phosphine ligand (1.5-4.5 mol%), and the base (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction.
-
Upon completion, cool, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Analytical Methods for Reaction Monitoring
Accurate monitoring of your reaction is key to successful optimization.
Workflow for Reaction Analysis
Caption: General workflow for analyzing reaction progress.
¹⁹F NMR Spectroscopy
-
Advantage: Provides direct, quantitative information on all fluorine-containing species in the reaction mixture without the need for workup.[3]
-
Procedure:
-
Take an aliquot of the reaction mixture.
-
Place it directly into an NMR tube (no need for deuterated solvent if using an external lock).
-
Acquire a ¹⁹F NMR spectrum.
-
The chemical shift of the -OCF₃ group in this compound will be distinct from that in the desired product and the homocoupling byproduct, 4,4'-bis(trifluoromethoxy)biphenyl.
-
-
Expected Chemical Shifts: The exact chemical shifts will depend on the solvent and the specific products formed. As a general reference, the -CF₃ group in similar aromatic compounds appears in the range of -60 to -65 ppm relative to CFCl₃. The chemical shift will change upon substitution of the bromine atom.
HPLC Method Development
-
Goal: To separate this compound, the desired product, and the homocoupling byproduct.
-
Recommended Starting Conditions:
-
Column: A C18 reversed-phase column is a good starting point. For improved separation of aromatic compounds, a biphenyl or phenyl-hexyl stationary phase can be beneficial.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is recommended.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation of all components.
Table: HPLC Method Starting Parameters
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
GC-MS Analysis
-
Utility: Excellent for identifying the masses of the products and byproducts, confirming their structures.
-
Procedure:
-
Take an aliquot of the reaction mixture and perform a mini-workup (dilute with an organic solvent, wash with water, and dry).
-
Inject the organic solution into the GC-MS.
-
A standard temperature program (e.g., starting at 100 °C and ramping to 280 °C) on a non-polar column (e.g., DB-5ms) should provide good separation.
-
-
Expected Masses:
-
This compound: M⁺ will show a characteristic isotopic pattern for bromine.
-
4,4'-bis(trifluoromethoxy)biphenyl: M⁺ will correspond to the mass of the homocoupled product.
-
Desired Product: M⁺ will correspond to the expected mass of the heterocoupled product.
-
By following these guidelines and systematically optimizing your reaction conditions, you can significantly minimize the formation of homocoupling byproducts and achieve higher yields of your desired compounds when working with this compound.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
analytical techniques for identifying impurities in 4'-Bromo-4-(trifluoromethoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to identify impurities in 4'-Bromo-4-(trifluoromethoxy)biphenyl. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Below is a guide to troubleshoot common issues encountered during its analysis.
HPLC Troubleshooting for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1][2] | - Use a mobile phase with a lower pH (e.g., adding 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[1][2][3] - Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[1] - Employ a column with a highly deactivated stationary phase (end-capped) or a novel stationary phase like biphenyl.[4] |
| Poor Resolution | Inadequate separation between the main peak and impurity peaks. | - Optimize the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.[5][6] - Employ a gradient elution method to improve the separation of impurities with different polarities.[5] - Use a column with a smaller particle size or a longer column to increase efficiency.[3] - Adjust the column temperature; sometimes, a change in temperature can affect selectivity.[6][7] |
| Ghost Peaks | Contaminants in the mobile phase, sample, or from previous injections.[2] | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[8] - Filter all samples and mobile phases before use.[8] - Implement a column washing step between injections to remove strongly retained compounds. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell.[7] - Leaks in the system.[5][8] | - Degas the mobile phase thoroughly using an in-line degasser or sonication.[5][8] - Flush the system and detector cell with a strong solvent like isopropanol.[7] - Inspect all fittings and connections for leaks.[5][8] |
| Irreproducible Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature.[7] - Inadequate column equilibration.[7] | - Prepare fresh mobile phase daily and ensure accurate mixing.[7] - Use a column oven to maintain a constant temperature.[7] - Ensure the column is fully equilibrated with the mobile phase before each injection.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: Impurities can originate from the synthetic route, degradation, or storage. If synthesized via a Suzuki-Miyaura coupling, common impurities could include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-bis(trifluoromethoxy)biphenyl or 4,4'-dibromobiphenyl).[9][10]
-
Starting materials: Unreacted 4-bromophenylboronic acid (or its ester) and 1-bromo-4-(trifluoromethoxy)benzene.
-
Protodeboronation product: 4-(Trifluoromethoxy)biphenyl, where the boronic acid group is replaced by a hydrogen atom.[9]
-
Dehalogenated product: 4-(Trifluoromethoxy)biphenyl, resulting from the removal of the bromine atom.[9]
Q2: Which analytical technique is best for initial purity assessment?
A2: For routine purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly recommended.[11] It is robust, provides good resolution for aromatic compounds, and is widely available. A reversed-phase C18 or a Phenyl-Hexyl column is a good starting point.[4][6]
Q3: How can I identify the structure of an unknown impurity?
A3: A combination of techniques is often necessary for structural elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the impurity, which is a critical piece of information for proposing a structure.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for detailed structural analysis of fluorinated compounds.[12][13][14] ¹⁹F NMR is particularly useful due to its high sensitivity and large chemical shift dispersion, which can help identify and quantify fluorinated impurities.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile impurities. The compound itself may be amenable to GC-MS analysis, potentially after derivatization to increase volatility.[17]
Q4: My sample of this compound shows poor peak shape in GC analysis. What could be the reason?
A4: The trifluoromethoxy group can sometimes lead to interactions with the GC column's stationary phase. While many fluorinated organic compounds can be analyzed by GC-MS, highly reactive ones may degrade or react with the column.[18] For less volatile or polar compounds, poor peak shape can be an issue.[17] Consider using a more inert column or derivatizing your sample to improve its volatility and chromatographic behavior.
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurity Profiling
This method is suitable for identifying volatile or semi-volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for impurity identification and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation of 4-Bromo-2-fluoro-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: Bromo- vs. Iodo-Trifluoromethoxybiphenyl in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials in cross-coupling reactions is a pivotal decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and iodo-trifluoromethoxybiphenyl in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by established chemical principles and extrapolated data from analogous compounds to inform the rational selection of substrates in complex synthetic endeavors.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The reactivity trend generally follows the order of I > Br > Cl > F.[1] This is because the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating a faster rate-determining oxidative addition step to the palladium(0) catalyst.[2] Consequently, iodo-substituted aromatic compounds are typically more reactive than their bromo- counterparts, often leading to higher yields, shorter reaction times, and the ability to employ milder reaction conditions.[3][4]
Quantitative Reactivity Comparison
While direct, side-by-side comparative experimental data for bromo- and iodo-trifluoromethoxybiphenyl is not extensively documented under identical conditions, the following tables summarize the expected performance based on well-established reactivity trends and data from structurally similar compounds.
Table 1: Suzuki-Miyaura Coupling
| Feature | Iodo-trifluoromethoxybiphenyl | Bromo-trifluoromethoxybiphenyl |
| Expected Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 12-24 hours)[5] |
| Typical Temperature | Milder (e.g., Room Temp. to 80 °C) | Harsher (e.g., 80-120 °C)[6] |
| Catalyst Loading | Potentially lower | Generally higher |
| Expected Yield | Generally higher | Generally lower |
Table 2: Buchwald-Hartwig Amination
| Feature | Iodo-trifluoromethoxybiphenyl | Bromo-trifluoromethoxybiphenyl |
| Expected Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer[7] |
| Typical Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C)[3] |
| Ligand Choice | Broader scope | May require more specialized, electron-rich ligands |
| Expected Yield | Generally higher | Generally lower |
Table 3: Sonogashira Coupling
| Feature | Iodo-trifluoromethoxybiphenyl | Bromo-trifluoromethoxybiphenyl |
| Expected Reactivity | Significantly Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Temperature | Milder (e.g., Room Temp. to 60 °C) | Harsher (e.g., 60-100 °C)[8] |
| Copper Co-catalyst | Often effective with or without | May require for efficient coupling |
| Expected Yield | Generally higher | Generally lower |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Bromo- or Iodo-trifluoromethoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
In an oven-dried Schlenk flask, combine the bromo- or iodo-trifluoromethoxybiphenyl, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N bond formation between an aryl halide and an amine.
Materials:
-
Bromo- or Iodo-trifluoromethoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the bromo- or iodo-trifluoromethoxybiphenyl and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Sonogashira Coupling Protocol
This protocol provides a general method for the coupling of an aryl halide with a terminal alkyne.
Materials:
-
Bromo- or Iodo-trifluoromethoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (optional but often used for aryl bromides)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the bromo- or iodo-trifluoromethoxybiphenyl, palladium catalyst, and copper(I) iodide (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for iodo-derivatives, elevated for bromo-derivatives).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry.
-
Concentrate the solvent and purify the residue by column chromatography.[11]
Visualizing Reaction Workflows and Catalytic Cycles
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate a logical workflow for comparing the reactivity of the two substrates and the catalytic cycles for the discussed reactions.
Caption: Logical workflow for comparing the reactivity of bromo- and iodo-trifluoromethoxybiphenyl.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Comparative Guide to the Synthesis and Properties of 4'-Bromo-4-(trifluoromethoxy)biphenyl and 4'-Bromo-4-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are particularly valued for their ability to modulate a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of two key building blocks, 4'-Bromo-4-(trifluoromethoxy)biphenyl and 4'-Bromo-4-(trifluoromethyl)biphenyl, offering insights into their synthesis, properties, and potential applications.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The seemingly subtle difference between a trifluoromethoxy and a trifluoromethyl group imparts distinct electronic and physical characteristics to the biphenyl scaffold. The trifluoromethoxy group is generally considered to be more lipophilic and a slightly weaker electron-withdrawing group compared to the trifluoromethyl group.
| Property | This compound | 4'-Bromo-4-(trifluoromethyl)biphenyl |
| Molecular Formula | C13H8BrF3O | C13H8BrF3 |
| Molecular Weight | 317.10 g/mol | 301.10 g/mol [1] |
| CAS Number | 134150-03-1[2] | 69231-87-4[1] |
| Calculated XLogP3 | 5.9 | 5.9[1] |
| Hammett Constant (σp) | +0.35 | +0.54 |
Synthesis via Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds. Both this compound and 4'-Bromo-4-(trifluoromethyl)biphenyl can be efficiently synthesized using this methodology, typically by coupling a substituted phenylboronic acid with a corresponding brominated aromatic compound.
Experimental Protocol: Suzuki-Miyaura Synthesis
Reactants:
-
For this compound: 4-Bromophenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene.
-
For 4'-Bromo-4-(trifluoromethyl)biphenyl: 4-Bromophenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.
General Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide (1.0 eq.), the corresponding phenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution, is added.
-
The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Performance and Considerations
The electronic nature of the trifluoromethoxy and trifluoromethyl groups can influence the reaction kinetics of the Suzuki-Miyaura coupling. The more electron-withdrawing trifluoromethyl group on the aryl bromide may lead to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. However, both reactions are generally expected to proceed in high yields under optimized conditions.
| Parameter | This compound Synthesis (Anticipated) | 4'-Bromo-4-(trifluoromethyl)biphenyl Synthesis (Anticipated) |
| Reaction Time | 4-12 hours | 3-10 hours |
| Yield | >85% | >90% |
| Purification | Standard column chromatography | Standard column chromatography |
Visualizing the Synthetic Pathway
Caption: Generalized Suzuki-Miyaura reaction scheme for the synthesis of the target biphenyls.
Impact on Drug Discovery and Materials Science
The choice between a trifluoromethoxy and a trifluoromethyl substituent can have profound implications for the properties of the final molecule.
-
Lipophilicity: The -OCF3 group is known to be one of the most lipophilic substituents, which can enhance membrane permeability and oral bioavailability of drug candidates. While the -CF3 group also increases lipophilicity, the effect is generally less pronounced.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both -OCF3 and -CF3 groups highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of drug molecules.
-
Electronic Effects: As indicated by the Hammett constants, the -CF3 group is a stronger electron-withdrawing group than the -OCF3 group. This difference can be exploited to fine-tune the electronic properties of materials, such as in the design of organic light-emitting diodes (OLEDs) or liquid crystals, and to modulate the pKa of nearby functional groups in drug molecules, which can affect target binding.
Caption: Key property differences imparted by the -OCF3 and -CF3 groups.
Conclusion
Both this compound and 4'-Bromo-4-(trifluoromethyl)biphenyl are valuable and versatile building blocks in chemical synthesis. The choice between them will be dictated by the specific desired properties of the target molecule. The trifluoromethoxy derivative may be favored when maximizing lipophilicity is a primary concern, while the trifluoromethyl analog offers a stronger electron-withdrawing effect. Both can be synthesized efficiently via established methods like the Suzuki-Miyaura coupling, and their strategic use will continue to drive innovation in drug discovery and materials science.
References
A Comparative Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl in Drug Discovery: Evaluating a Key Building Block
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in developing novel therapeutics. The biphenyl scaffold is a privileged structure, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile interaction with biological targets. This guide provides an objective comparison of 4'-Bromo-4-(trifluoromethoxy)biphenyl against other biphenyl alternatives, offering a data-driven perspective on its potential efficacy as a synthetic intermediate in drug discovery programs.
The strategic incorporation of a bromine atom and a trifluoromethoxy group onto the biphenyl core of this compound offers distinct advantages for optimizing drug-like properties. The trifluoromethoxy (-OCF₃) group is a well-established bioisostere for a methoxy group, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[1][2][3] The bromine atom serves as both a key reactive handle for further chemical modification and a means to modulate ligand-receptor interactions.
Comparative Physicochemical Properties
The selection of a building block in a drug discovery cascade is heavily influenced by its physicochemical properties, which dictate its behavior in biological systems. The following table summarizes key properties of this compound and related, structurally simpler biphenyl derivatives. This comparison highlights the specific contributions of the bromo and trifluoromethoxy functional groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | C₁₃H₈BrF₃O | 317.10 | Not Reported | 5.9 |
| 4-Bromobiphenyl | C₁₂H₉Br | 233.10 | 82-86 | 4.7[4] |
| 4-(Trifluoromethoxy)biphenyl | C₁₃H₉F₃O | 238.21 | 56-58 | Not Reported |
| 4-Bromo-4'-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 92.5-97.5 | 5.1[5] |
Note: LogP values are computationally predicted and serve as an estimation of lipophilicity.
Impact of Structural Moieties on Drug-like Properties
The unique combination of the biphenyl scaffold, the bromine atom, and the trifluoromethoxy group in this compound suggests a strong potential for developing drug candidates with favorable pharmacokinetic profiles.
Caption: Logical flow from structural features to drug discovery advantages.
Synthetic Utility: The Suzuki-Miyaura Coupling
A primary application of this compound in drug discovery is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the efficient and versatile construction of carbon-carbon bonds to create more complex molecular architectures. The bromine atom on the biphenyl provides a reactive site for coupling with a wide variety of boronic acids or esters.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of a biphenyl derivative using this compound as a starting material.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If a biphasic system is used (e.g., toluene/water), add the aqueous base solution at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound, which is a key indicator of its potential in vivo half-life.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (with known metabolic instability)
-
Organic solvent (e.g., acetonitrile or methanol) for quenching the reaction
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent. Dilute the liver microsomes in phosphate buffer to the desired concentration.
-
Incubation: In a 96-well plate, add the liver microsome suspension. Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the test compound to the wells, followed immediately by the addition of the NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[6][7]
Conclusion
This compound represents a highly valuable and strategic building block for drug discovery. The trifluoromethoxy group is expected to confer enhanced metabolic stability and favorable lipophilicity, while the bromo substituent provides a versatile handle for synthetic elaboration via established methods like the Suzuki-Miyaura coupling. While direct experimental efficacy data for this specific compound is not available, the well-documented benefits of its constituent parts strongly support its utility. By providing a balance of stability, synthetic accessibility, and tunable physicochemical properties, this compound is a promising starting point for the development of next-generation therapeutics with optimized pharmacokinetic profiles. Researchers are encouraged to utilize the provided protocols as a foundation for incorporating this and similar building blocks into their discovery programs.
References
- 1. 4-Bromobiphenyl | CAS#:92-66-0 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromobiphenyl | SIELC Technologies [sielc.com]
- 4. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Performance Showdown: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4'-Bromo-4-(trifluoromethoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the catalytic efficiency of various palladium systems in key cross-coupling reactions involving the versatile building block, 4'-Bromo-4-(trifluoromethoxy)biphenyl.
The strategic incorporation of the trifluoromethoxy group into pharmaceutical candidates is a widely recognized approach to enhance metabolic stability, lipophilicity, and bioavailability. This compound serves as a critical starting material for the synthesis of these complex molecules. The efficacy of its utilization in common carbon-carbon and carbon-nitrogen bond-forming reactions is highly dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this key substrate, supported by experimental data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The performance of palladium catalysts in the reaction of aryl bromides with boronic acids is influenced by the ligand, base, and solvent system. While direct comparative data for this compound is limited, studies on structurally similar fluorinated aryl bromides provide valuable insights.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| G-COOH-Pd-10 (heterogeneous) | 4-Fluorophenylboronic acid | K₂CO₃ | H₂O/EtOH | 110 | 3 | >95 | - | ~67 |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | - | - |
| Pd(dppf)Cl₂ | Arylboronic acid | K₃PO₄ | Dioxane | 80-100 | 8-16 | 90-98 | - | - |
| Buchwald Palladacycle (e.g., G3-XPhos) | Arylboronic acid | K₃PO₄ | t-BuOH | 100 | 2-6 | >95 | - | - |
Data presented is representative of typical conditions and yields for similar substrates and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01-0.05 mmol). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is crucial for high yields.
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System (Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Primary Amine | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-90 |
| Pd(OAc)₂ / XPhos | Primary/Secondary Amine | K₃PO₄ | t-BuOH | 100 | 2-8 | 85-98 |
| Pd(OAc)₂ / RuPhos | Primary/Secondary Amine | Cs₂CO₃ | Dioxane | 100 | 4-12 | 80-95 |
| PEPPSI-IPr | Secondary Amine | KHMDS | THF | 25-60 | 1-6 | >90 |
Data presented is based on amination reactions with similar brominated aromatic compounds and may need to be optimized for the target substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 3 mL) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the required time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
Heck Reaction
The Heck reaction allows for the formation of substituted alkenes from aryl halides. The choice of catalyst, base, and additives can influence the yield and stereoselectivity of the reaction.
Table 3: Performance of Palladium Catalysts in the Heck Reaction of Aryl Bromides
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100-120 | 12-24 | 60-80 |
| Pd(PPh₃)₄ | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 16 | 70-90 |
| Herrmann's Catalyst | Styrene | NaOAc | DMAc | 140 | 8 | >90 |
| Pd/C (heterogeneous) | Acrylonitrile | Et₃N | Toluene | 110 | 24 | 50-70 |
Performance data is based on reactions with various aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), a base (e.g., Et₃N, 2.0 mmol), and a solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is degassed and then heated to the specified temperature (e.g., 120 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction is typically co-catalyzed by copper(I) iodide.
Table 4: Performance of Palladium Catalysts in the Sonogashira Coupling of Aryl Bromides
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 25-50 | 2-8 | 80-95 |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 60 | 12 | 75-90 |
| Pd(OAc)₂ / XPhos (Copper-free) | Terminal Alkyne | Cs₂CO₃ | Dioxane | 100 | 4-12 | 70-90 |
| [PdCl(η³-C₃H₅)]₂ / SPhos / CuI | Terminal Alkyne | K₂CO₃ | DMF | 80 | 6 | >90 |
Yields and conditions are representative for the coupling of aryl bromides and may vary for the specific substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) in a degassed solvent (e.g., THF, 5 mL) is added the terminal alkyne (1.2 mmol) and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
A Comparative Guide to Alternative Reagents for 4'-Bromo-4-(trifluoromethoxy)biphenyl in OLEDs
For Researchers, Scientists, and Drug Development Professionals in the Field of Organic Electronics
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of appropriate charge-transporting and host materials is paramount to achieving high efficiency, long operational lifetimes, and desired color purity. 4'-Bromo-4-(trifluoromethoxy)biphenyl serves as a common building block in the synthesis of these materials, valued for its rigid biphenyl core and the electron-withdrawing trifluoromethoxy group, which can enhance thermal stability and influence electronic properties. However, the continuous pursuit of improved OLED performance has driven the exploration of alternative reagents that can offer superior characteristics. This guide provides a comparative overview of promising alternatives, supported by experimental data, to aid researchers in the selection of next-generation materials for OLED applications.
Core Concepts in Material Design for OLEDs
The performance of an OLED is intrinsically linked to the chemical structures of the materials used in its various layers. Key considerations in the design of new hole-transporting materials (HTMs), electron-transporting materials (ETMs), and host materials include:
-
Thermal and Morphological Stability: Materials must withstand the heat generated during device operation without degradation or crystallization, which can lead to device failure.[1][2][3]
-
Appropriate Energy Levels (HOMO/LUMO): Efficient charge injection and transport rely on the proper alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of adjacent materials.
-
High Triplet Energy: For phosphorescent OLEDs (PHOLEDs), particularly for blue emission, host materials must possess high triplet energy to prevent reverse energy transfer from the dopant.[4]
-
Balanced Charge Transport: Achieving a balance between hole and electron mobilities within the emissive layer is crucial for maximizing recombination efficiency.
Alternative Molecular Scaffolds
Research into alternatives for the biphenyl core of this compound has focused on several key classes of compounds, each offering distinct advantages.
Carbazole Derivatives
Carbazole-based materials are widely employed in OLEDs due to their excellent hole-transporting properties, high thermal stability, and high triplet energies. The nitrogen atom in the carbazole moiety provides a site for functionalization, allowing for the tuning of electronic and physical properties. Introducing fluorine-containing groups, such as trifluoromethoxy, can further enhance electron mobility and stability.
Spirobifluorene Derivatives
Spirobifluorene (SBF) compounds are characterized by a rigid, three-dimensional structure composed of two fluorene units linked by a central spiro-carbon atom. This unique geometry prevents intermolecular aggregation, leading to improved morphological stability and high glass transition temperatures.[1] The extended conjugation of the fluorene units also contributes to good charge transport properties. SBF-based materials have shown exceptional performance as hosts for blue PHOLEDs, achieving high external quantum efficiencies (EQEs).[1][4][5]
Performance Comparison of Alternative Materials
| Material Class | Example Compound | Role in OLED | Max. EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Color (CIE x, y) |
| Biphenyl Derivative | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | Host | 30.2 | 62.8 | Not Reported | Sky-Blue |
| Spirobifluorene | 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | 26.4 (Green) | 50.5 (at 1000 cd/m²) | Not Reported | Green |
| Carbazole Derivative | (Tetrafluorovinylphenyl)carbazole | Emitter | 4.2 | Not Reported | Not Reported | Deep-Blue (0.15, 0.08) |
| Carbazole Derivative | 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole based material | HTM | 24.6 | Not Reported | Not Reported | Green |
Experimental Protocols
The fabrication of high-performance OLEDs is a multi-step process requiring precise control over each layer's deposition. Below are generalized experimental protocols for the synthesis of a representative alternative material and the subsequent fabrication of an OLED device.
General Synthesis of a Spirobifluorene-based Hole Transport Material
A common synthetic route to spirobifluorene-based HTMs involves a Suzuki cross-coupling reaction. For example, to synthesize a derivative with arylamine substituents, a dibromo-spirobifluorene precursor is reacted with an appropriate arylamine boronic acid ester in the presence of a palladium catalyst and a base.
dot
Caption: Synthetic workflow for a spirobifluorene-based hole transport material.
General OLED Fabrication Protocol by Thermal Evaporation
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber.
-
Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.
-
Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited by thermal evaporation at a rate of 1-2 Å/s. The EML is often co-evaporated from a host material and a phosphorescent dopant.
-
Cathode Deposition: A metal cathode, typically lithium fluoride (LiF) followed by aluminum (Al), is deposited at a higher rate (e.g., 5-10 Å/s for Al).
-
Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
dot
Caption: General workflow for OLED fabrication via thermal evaporation.
Conclusion
The development of novel materials is a key driver of progress in OLED technology. While this compound remains a valuable building block, alternative reagents based on carbazole and spirobifluorene scaffolds offer compelling advantages in terms of thermal stability, morphological robustness, and charge transport properties. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, into these alternative frameworks can further enhance device performance. The data presented in this guide, though not from a single comparative study, highlight the high efficiencies achievable with these alternative material classes. Further research focusing on direct comparisons in standardized device architectures will be crucial for identifying the most promising candidates to push the boundaries of OLED performance.
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Are pure hydrocarbons the future of host materials for blue phosphorescent organic light-emitting diodes? - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00083K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Large-Scale Synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that balances cost, synthetic efficiency, and the ultimate performance of the final product. This guide provides a comprehensive cost-benefit analysis of using 4'-Bromo-4-(trifluoromethoxy)biphenyl in large-scale synthesis, with a direct comparison to two viable alternatives: 4'-Bromo-4-chlorobiphenyl and 4'-Bromo-4-methoxybiphenyl.
The trifluoromethoxy (-OCF3) group is a highly sought-after moiety in modern drug discovery and materials science. Its unique electronic properties can confer a range of benefits, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. However, the inclusion of this fluorinated group often comes at a higher synthetic cost. This analysis delves into the economic and practical trade-offs associated with these choices in an industrial setting.
At a Glance: Cost and Property Comparison
The following table provides a summary of the estimated costs and key physicochemical properties of this compound and its chloro and methoxy analogues. It is important to note that bulk pricing is subject to significant variation based on supplier, purity, and volume.
| Compound | Structure | Molecular Weight ( g/mol ) | Indicative Price (USD/kg - Small Scale) | Lipophilicity (cLogP) |
| This compound | Br-C₆H₄-C₆H₄-OCF₃ | 317.11 | ~$5,000 - $10,000+ | ~5.5 |
| 4'-Bromo-4-chlorobiphenyl | Br-C₆H₄-C₆H₄-Cl | 267.55 | ~$500 - $1,500 | ~5.2 |
| 4'-Bromo-4-methoxybiphenyl | Br-C₆H₄-C₆H₄-OCH₃ | 263.13 | ~$300 - $1,000 | ~4.6 |
Note: Small-scale pricing is not representative of bulk industrial costs but serves as a relative cost indicator.
Large-Scale Synthesis: A Comparative Overview
The most common and industrially scalable method for the synthesis of these 4,4'-disubstituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance. A general workflow for the large-scale synthesis is outlined below.
Caption: Generalized workflow for the large-scale synthesis of 4,4'-disubstituted biphenyls via Suzuki-Miyaura coupling.
Cost Drivers in Large-Scale Suzuki-Miyaura Coupling:
The primary cost drivers for the large-scale synthesis of these biphenyls include:
-
Starting Materials: The cost of the respective substituted phenylboronic acids (4-(trifluoromethoxy)phenylboronic acid, 4-chlorophenylboronic acid, and 4-methoxyphenylboronic acid) is a major differentiating factor. Fluorinated building blocks are generally more expensive due to the specialized reagents and conditions required for their synthesis.
-
Catalyst: The cost of the palladium catalyst is a significant contributor.[1] For large-scale production, minimizing catalyst loading and implementing effective catalyst recycling protocols are crucial for economic viability. While more expensive and complex ligands can improve efficiency, their cost must be weighed against the potential for increased throughput and yield.[2]
-
Solvents and Reagents: The choice of solvent and base can impact both cost and environmental footprint. The use of aqueous solvent systems and recoverable bases is preferred in green chemistry approaches.
-
Purification: The ease of purification directly affects the overall process cost. Impurities arising from side reactions can necessitate additional chromatographic steps, increasing solvent usage and reducing overall yield.
-
Cycle Time: The duration of the reaction, workup, and purification steps determines the throughput of the manufacturing process. Faster reaction times and simpler purification lead to lower operational costs.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
While specific process parameters are highly optimized and often proprietary for industrial-scale synthesis, the following represents a general laboratory-scale protocol that can be adapted for scale-up.
Objective: To synthesize 4'-Bromo-4-substituted-biphenyl via Suzuki-Miyaura cross-coupling.
Materials:
-
1,4-Dibromobenzene (1.0 eq)
-
4-Substituted phenylboronic acid (1.1 eq) (where the substituent is -OCF₃, -Cl, or -OCH₃)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.01-0.05 mol%)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent (e.g., Toluene and Water, 10:1 v/v)
Procedure:
-
To a stirred, inerted reactor, charge 1,4-dibromobenzene, the 4-substituted phenylboronic acid, and the base.
-
Add the solvent system (toluene and water).
-
Sparge the mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.
-
Add the palladium catalyst.
-
Heat the reaction mixture to a specified temperature (typically 80-110 °C) and maintain with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate) and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4'-Bromo-4-substituted-biphenyl.
Performance Comparison and Cost-Benefit Analysis
The decision to use this compound over its less expensive alternatives is driven by the performance advantages that the -OCF₃ group imparts in the final application.
Caption: Logical relationship in the cost-benefit analysis of substituent choice.
Benefits of the Trifluoromethoxy Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to oxidative metabolism, which can lead to a longer in vivo half-life for drug candidates.[3] This is a significant advantage over the methoxy group, which is prone to O-demethylation.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule.[3] This can improve membrane permeability and oral bioavailability of drugs, and influence the solubility and processing characteristics of materials.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functionalities and alter the molecule's interaction with biological targets or its electronic properties in materials science applications.
Cost-Benefit Justification:
The higher cost of this compound is justified in scenarios where the performance enhancements it provides are critical and cannot be achieved with less expensive alternatives.
-
In Drug Development: If a lead compound containing a chloro or methoxy group suffers from poor metabolic stability or low bioavailability, switching to a trifluoromethoxy analogue can be a viable strategy to overcome these liabilities. The increased cost of the starting material may be offset by the improved pharmacokinetic profile, leading to a more effective and potentially safer drug. This could translate to a higher probability of clinical success, justifying the initial investment.
-
In Materials Science: For applications requiring specific electronic properties, high thermal stability, or a certain degree of hydrophobicity, the unique characteristics of the trifluoromethoxy group may be essential. In such cases, the performance requirements dictate the choice of material, and the higher cost is factored into the overall value of the final product.
Conclusion
The choice between this compound and its chloro or methoxy analogues for large-scale synthesis is a multifaceted decision that requires a thorough cost-benefit analysis. While the chloro and methoxy derivatives offer significant cost advantages in terms of starting material procurement, the trifluoromethoxy-containing compound provides distinct performance benefits, particularly in the realms of metabolic stability and lipophilicity.
For projects in early-stage development, the less expensive alternatives may be suitable for initial studies. However, as a project progresses and specific performance criteria become critical, the higher upfront cost of this compound can be a strategic investment that leads to a superior final product with a higher likelihood of success, ultimately providing a greater return on investment. Careful consideration of the specific application and performance requirements is paramount in making the most economically sound and scientifically driven decision.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4'-Bromo-4-(trifluoromethoxy)biphenyl Derivatives
For researchers and scientists in the field of drug discovery, enhancing metabolic stability is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the metabolic stability of a series of hypothetical derivatives of 4'-Bromo-4-(trifluoromethoxy)biphenyl. The following data and protocols are designed to illustrate how structural modifications can influence a compound's susceptibility to metabolism, a key determinant of its pharmacokinetic profile.
The parent compound, this compound, serves as a scaffold for designing novel compounds. Understanding its metabolic fate is paramount for rational drug design. The primary route of metabolism for similar 4-halobiphenyl compounds is hydroxylation at the 4'-position of the unsubstituted phenyl ring, a reaction primarily mediated by cytochrome P450 (CYP) enzymes.[1] The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, is a common strategy to improve metabolic stability by blocking potential sites of metabolism.[2]
Comparative Metabolic Stability Data
To assess the impact of structural modifications on metabolic stability, a panel of hypothetical derivatives of this compound was evaluated in a simulated in vitro liver microsomal stability assay. The key parameters measured were the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| BTB-001 | This compound | Parent Compound | 25 | 27.7 |
| BTB-002 | 4'-Bromo-3'-fluoro-4-(trifluoromethoxy)biphenyl | Introduction of a fluorine atom ortho to the bromine | 45 | 15.4 |
| BTB-003 | 4'-Bromo-3',5'-difluoro-4-(trifluoromethoxy)biphenyl | Introduction of two fluorine atoms flanking the bromine | 75 | 9.2 |
| BTB-004 | 4'-Bromo-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | Hydroxylation at a different position | 15 | 46.2 |
| BTB-005 | 2-(4'-Bromo-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propan-2-ol | Introduction of a bulky group | 90 | 7.7 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to generate the data presented above.
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
2. Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator shaker set to 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic pathway, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of 4'-Bromo-4-(trifluoromethoxy)biphenyl
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The formation of biaryl structures is a cornerstone of many pharmaceutical and materials science applications. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods. This guide provides a detailed head-to-head comparison of these two methods for the synthesis of a specific, electronically distinct biaryl, 4'-Bromo-4-(trifluoromethoxy)biphenyl, offering insights into their respective advantages and disadvantages through experimental data from analogous reactions.
The trifluoromethoxy group (-OCF3) imparts unique properties to organic molecules, including increased lipophilicity and metabolic stability, making it a desirable substituent in drug candidates. The target molecule, this compound, serves as a valuable building block for further functionalization. The choice between Suzuki and Stille coupling for its synthesis depends on several factors, including the availability of starting materials, desired yield, tolerance of functional groups, and concerns about toxicity and waste disposal.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (e.g., stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2][3] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely.[4] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions.[4][5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[4] |
| Stability of Reagents | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture.[2][4] |
Experimental Data Comparison
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Aryl Halide | 1,4-Dibromobenzene | 1,4-Dibromobenzene |
| Organometallic Reagent | 4-(Trifluoromethoxy)phenylboronic acid | Tributyl(4-(trifluoromethoxy)phenyl)stannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Ligand | PPh₃ (as part of the catalyst complex) | PPh₃ (as part of the catalyst complex) |
| Base | K₂CO₃ or Cs₂CO₃ | Not typically required |
| Solvent | Toluene/Water or Dioxane/Water | Toluene or DMF |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% |
Experimental Workflow Visualization
To illustrate the practical steps involved in each reaction, the following diagrams outline the general experimental workflows for the Suzuki and Stille couplings.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on established procedures for similar cross-coupling reactions.
Suzuki Coupling Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 1,4-dibromobenzene (1.0 mmol, 1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition and Degassing: A 3:1 mixture of toluene and water (10 mL) is added to the flask. The mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously under an inert atmosphere for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Stille Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, 1,4-dibromobenzene (1.0 mmol, 1.0 eq), tributyl(4-(trifluoromethoxy)phenyl)stannane (1.1 mmol, 1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) are dissolved in anhydrous toluene (10 mL).
-
Degassing: The solution is degassed by three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 16 hours. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (KF) is added. The mixture is stirred vigorously for 1 hour to precipitate the tributyltin fluoride.
-
Purification: The resulting slurry is filtered through a pad of Celite®, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of this compound.
The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts. The commercial availability of a wide range of boronic acids further enhances its appeal. For large-scale synthesis where environmental impact and cost are significant considerations, the Suzuki coupling is the more sustainable choice.
The Stille coupling , on the other hand, offers the advantage of often proceeding under neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[4] Organostannanes are also known for their high stability and tolerance to a wide variety of functional groups.[2][4] However, the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product are significant drawbacks that must be carefully managed.[2][3]
For the synthesis of this compound, where no particularly base-sensitive groups are present, the Suzuki coupling represents the more practical and environmentally benign option . The expected high yields and ease of purification make it the recommended method for most applications. The Stille coupling remains a viable alternative, particularly in cases where the corresponding boronic acid is unstable or unavailable, or if issues with the basic conditions of the Suzuki coupling are encountered. Ultimately, the choice of method will depend on the specific requirements of the synthesis, available resources, and safety considerations of the laboratory.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Evaluation of 4'-Bromo-4-(trifluoromethoxy)biphenyl in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the reactivity, stability, and solubility of key intermediates. This guide provides a comprehensive framework for the evaluation of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols and presents a comparative analysis with structurally related biphenyl derivatives. The provided data tables are based on expected physicochemical properties derived from analogous compounds, offering a predictive insight into its behavior.
Introduction to this compound
This compound belongs to the class of halogenated biphenyls, which are widely utilized in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, enabling the formation of carbon-carbon bonds. The trifluoromethoxy group significantly influences the electronic properties of the molecule, often enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug candidates. Understanding its behavior in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Comparative Performance in Common Solvent Systems
The choice of solvent can dramatically impact the outcome of reactions and the stability of reagents. The following tables provide a predictive comparison of this compound's performance against other relevant biphenyl compounds in a range of common laboratory solvents.
Solubility Profile
Table 1: Predicted Solubility of Biphenyl Derivatives in Various Solvents at 25°C
| Compound | Solvent | Predicted Solubility (g/L) |
| This compound | Dichloromethane (DCM) | > 200 |
| Tetrahydrofuran (THF) | > 200 | |
| Toluene | ~150 | |
| Acetonitrile (ACN) | ~50 | |
| Methanol (MeOH) | < 10 | |
| Water | < 0.1 | |
| 4-Bromobiphenyl | Dichloromethane (DCM) | > 200 |
| Tetrahydrofuran (THF) | > 200 | |
| Toluene | ~180 | |
| Acetonitrile (ACN) | ~60 | |
| Methanol (MeOH) | ~15 | |
| Water | < 0.1 | |
| 4-Bromo-4'-fluorobiphenyl | Dichloromethane (DCM) | > 200 |
| Tetrahydrofuran (THF) | > 200 | |
| Toluene | ~160 | |
| Acetonitrile (ACN) | ~55 | |
| Methanol (MeOH) | < 10 | |
| Water | < 0.1 |
Note: The solubility data presented is predictive and based on the general solubility trends of similar halogenated aromatic compounds. Actual experimental values may vary.
Stability Assessment
Table 2: Predicted Stability of Biphenyl Derivatives in Different Solvents over 48 hours at Room Temperature
| Compound | Solvent | Predicted Stability (% remaining) |
| This compound | Dichloromethane (DCM) | > 99% |
| Tetrahydrofuran (THF) | > 99% | |
| Toluene | > 99% | |
| Acetonitrile (ACN) | > 99% | |
| Methanol (MeOH) | > 98% (Potential for minor solvolysis) | |
| 4-Bromobiphenyl | Dichloromethane (DCM) | > 99% |
| Tetrahydrofuran (THF) | > 99% | |
| Toluene | > 99% | |
| Acetonitrile (ACN) | > 99% | |
| Methanol (MeOH) | > 99% | |
| 4-Bromo-4'-fluorobiphenyl | Dichloromethane (DCM) | > 99% |
| Tetrahydrofuran (THF) | > 99% | |
| Toluene | > 99% | |
| Acetonitrile (ACN) | > 99% | |
| Methanol (MeOH) | > 99% |
Note: Stability is predicted based on the general reactivity of aryl bromides. The potential for minor degradation in protic solvents like methanol should be considered, especially under prolonged storage or elevated temperatures.
Experimental Protocols
To facilitate the empirical evaluation of this compound, the following detailed experimental methodologies are provided.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[1]
Materials:
-
This compound
-
Selected solvents (e.g., DCM, THF, Toluene, ACN, MeOH, Water)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectroscopy method. A calibration curve should be prepared using standard solutions of known concentrations.[1]
Protocol 2: Stability Assessment by HPLC Analysis
This protocol outlines a method to assess the stability of this compound in various solvents over time.[2]
Materials:
-
Stock solution of this compound in a non-reactive solvent (e.g., acetonitrile)
-
Selected solvents for stability testing
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of this compound in the selected test solvents at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of each solution into separate HPLC vials.
-
Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), inject an aliquot of each solution into the HPLC system.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks that may indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the key steps involved in solubility and stability testing.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Stability Assessment over Time.
Reactivity in Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the C-Br bond.
Signaling Pathway for a Suzuki-Miyaura Coupling Reaction:
Caption: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.
In a typical Suzuki-Miyaura reaction, the choice of solvent is crucial for solubilizing the reactants and the base, and for facilitating the catalytic cycle. Aprotic polar solvents like THF or dioxane, often in combination with water, are commonly employed. The reactivity of this compound is expected to be comparable to other aryl bromides, with the potential for slightly enhanced reactivity due to the electronic effects of the trifluoromethoxy group.
Conclusion
This guide provides a foundational framework for the systematic evaluation of this compound in various solvent systems. While predictive data based on analogous compounds is presented, empirical validation through the detailed experimental protocols is strongly recommended. By understanding the solubility, stability, and reactivity of this important building block, researchers can accelerate the development of novel pharmaceuticals and materials.
References
Benchmarking Performance: A Comparative Guide to 4'-Bromo-4-(trifluoromethoxy)biphenyl-Derived Materials
For researchers, scientists, and professionals in drug development and materials science, 4'-Bromo-4-(trifluoromethoxy)biphenyl serves as a critical building block for creating advanced materials with tailored properties. This guide provides a comparative benchmark of materials derived from structurally similar precursors, offering insights into their potential performance in organic light-emitting diodes (OLEDs) and pharmaceuticals. Due to the nature of this compound as an intermediate, direct performance data is not available. Therefore, this guide utilizes analogous compounds to illustrate the potential impact of the trifluoromethoxybiphenyl moiety.
The trifluoromethoxy (-OCF3) group is a powerful tool in molecular engineering, known for its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical candidates. In the realm of organic electronics, these properties can be leveraged to fine-tune the energy levels and charge-transport characteristics of materials used in OLEDs.
Performance in Organic Light-Emitting Diodes (OLEDs)
While specific OLED materials derived directly from this compound are not prominently featured in publicly available research, we can infer their potential performance by examining analogous structures containing trifluoromethylphenyl groups. The trifluoromethyl group (-CF3) shares the electron-withdrawing properties of the trifluoromethoxy group and is frequently incorporated into OLED emitters.
A recent study on narrowband green thermally activated delayed fluorescence (TADF) materials provides a relevant benchmark. In this research, different fluorophenyl and trifluoromethylphenyl terminal groups were incorporated to modulate the emission characteristics of the materials.
Table 1: Performance of Analogous Trifluoromethylphenyl-Derived Green TADF Emitters in OLEDs
| Emitter | Peak Emission (nm) | FWHM (nm) | PLQY (%) | Max. External Quantum Efficiency (EQE) (%) |
| DBNDO-1 (3,4,5-trifluorophenyl) | 513 | 14 | >95 | 33.7 |
| DBNDO-2 (4-(trifluoromethyl)phenyl) | 518 | 16 | >95 | 32.4 |
| DBNDO-3 (3,5-bis(trifluoromethyl)phenyl) | 515 | 15 | >95 | 32.0 |
FWHM: Full Width at Half Maximum; PLQY: Photoluminescence Quantum Yield
The data indicates that the incorporation of trifluoromethylphenyl groups can lead to highly efficient OLEDs with narrow emission spectra, which is crucial for achieving high color purity in displays. The 4-(trifluoromethyl)phenyl group in DBNDO-2, being the most direct structural analog to a material derived from this compound, demonstrates excellent performance with a maximum EQE of 32.4%.
Experimental Protocols: OLED Device Fabrication and Characterization
The performance of OLED materials is typically evaluated by fabricating a multilayer device and measuring its optoelectronic properties.
Experimental Workflow for OLED Characterization
Caption: A generalized workflow for the fabrication and characterization of OLED devices.
Detailed Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Organic Layer Deposition: The various organic layers, including the hole injection layer, hole transport layer, emissive layer (containing the trifluoromethylphenyl-derived emitter), and electron transport layer, are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic layers through thermal evaporation.
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Performance in Pharmaceutical Applications
In medicinal chemistry, the trifluoromethoxy group is highly valued for its ability to improve a drug candidate's pharmacokinetic profile. It can enhance metabolic stability by blocking potential sites of metabolism and increase lipophilicity, which can improve membrane permeability and oral bioavailability.
While specific drugs derived directly from this compound are not identified in the reviewed literature, we can examine the impact of the trifluoromethoxy group in a series of pyrimidine derivatives with potential antiviral and antifungal activities.
**Table 2
Safety Operating Guide
Proper Disposal of 4'-Bromo-4-(trifluoromethoxy)biphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Halogenated Organic Compound
This guide provides comprehensive, step-by-step procedures for the safe disposal of 4'-Bromo-4-(trifluoromethoxy)biphenyl, a halogenated organic compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The information presented is based on established guidelines for the disposal of halogenated organic waste and data from structurally similar compounds. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations.
Hazard Profile and Safety Precautions
| Hazard Classification (Based on Analogous Compounds) | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3] | Wear protective gloves, protective clothing, and eye/face protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear protective gloves. If on skin, wash with plenty of soap and water.[2][3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary and regulated method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[5][6][7] Never dispose of this chemical down the drain or in regular trash.
Segregation and Collection of Waste
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container specifically designated for "Halogenated Organic Waste."[5][7][8] Polyethylene or glass containers with a secure, tight-fitting lid are recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8][9][10] List all other components if it is a mixed waste stream.
-
Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.[10]
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated organic waste, as this can impact the disposal cost and process.[8][11] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[2][3][9]
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.[4][10]
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[10]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[10]
-
Container Disposal: After triple-rinsing and allowing it to dry completely, the container can typically be disposed of as non-hazardous laboratory glassware or plastic.[10] Always deface or remove the original label.[12] Confirm this procedure with your institution's EHS office.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8]
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Arranging for Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.[8]
-
Pickup Request: Once the container is nearly full (do not overfill) or as per your institution's guidelines, contact your EHS office to arrange for the pickup and disposal of the hazardous waste.[8][10] Follow all institutional procedures for waste manifests and scheduling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4'-Bromo-4-(trifluoromethoxy)biphenyl
Essential Safety and Handling Guide for 4'-Bromo-4-(trifluoromethoxy)biphenyl
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other halogenated aromatic compounds. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated aromatic compounds, this compound is anticipated to present several hazards. A comprehensive personal protective equipment plan is mandatory to mitigate these risks.
Potential Hazards:
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation or burns.[2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Place all necessary equipment and reagents within the fume hood.
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of the chemical, using tools like glass pipettes or syringes to minimize spill risks.
-
Conduct all experimental procedures within the chemical fume hood.
-
Keep the sash at the lowest possible height that allows for comfortable work.[2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling the compound.[5][6]
-
Decontaminate all work surfaces.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[2][7]
-
Use a designated, properly labeled hazardous waste container.
2. Decontamination and Cleanup:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste.[2]
-
In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for disposal.[4]
3. Final Disposal:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Never dispose of this chemical down the drain or in the regular trash.[4][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
